molecular formula C19H21ClO6 B600863 SGLT2-IN-1 CAS No. 864070-37-1

SGLT2-IN-1

Cat. No.: B600863
CAS No.: 864070-37-1
M. Wt: 380.8 g/mol
InChI Key: ODQAIMBPQWETBE-FQBWVUSXSA-N
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Description

Empagliflozin impurity.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-37-1
Record name Dapagliflozin metabolite M8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-511926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SGLT2 Inhibitors in Renal Glucose Reabsorption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "SGLT2-IN-1" was not identifiable in available literature. This guide therefore focuses on the well-established mechanism of action of the SGLT2 inhibitor class of drugs, using representative data for compounds such as Dapagliflozin and Empagliflozin.

Core Mechanism of Action

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a novel class of therapeutic agents that reduce systemic glucose levels by targeting renal glucose reabsorption.[1][2] The primary site of action is the S1 segment of the proximal convoluted tubule in the kidney, where SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][3]

Under normal physiological conditions, virtually all filtered glucose is reabsorbed back into the bloodstream. SGLT2, located on the apical membrane of the proximal tubule epithelial cells, couples the transport of one molecule of glucose with one sodium ion into the cell.[4] This process is driven by the low intracellular sodium concentration maintained by the Na+/K+-ATPase pump on the basolateral membrane.[5] The reabsorbed glucose then exits the cell across the basolateral membrane via the GLUT2 transporter.[5][6]

SGLT2 inhibitors selectively and reversibly block the SGLT2 protein, thereby preventing the reabsorption of glucose from the tubular fluid.[3] This leads to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels in an insulin-independent manner.[5][7] The remaining 10% of filtered glucose is reabsorbed more distally in the proximal tubule by the high-affinity, low-capacity SGLT1 transporter.[8] Inhibition of SGLT2 leads to a compensatory increase in glucose reabsorption by SGLT1, resulting in the inhibition of only 30-50% of total renal glucose reabsorption.[5][8]

Signaling Pathways and Physiological Effects

The mechanism of SGLT2 inhibition extends beyond simple glucosuria, leading to a cascade of downstream physiological effects that contribute to its therapeutic benefits in diabetes, heart failure, and chronic kidney disease.

Tubuloglomerular Feedback and Intraglomerular Pressure

In diabetic hyperfiltration, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa. This is sensed as a decrease in glomerular filtration rate (GFR), triggering a feedback loop that dilates the afferent arteriole and increases intraglomerular pressure. SGLT2 inhibitors, by blocking proximal sodium reabsorption, increase sodium delivery to the macula densa.[9] This restores tubuloglomerular feedback, leading to afferent arteriole constriction and a reduction in intraglomerular pressure, which is a key mechanism for the nephroprotective effects of these drugs.[3][4]

G cluster_0 Proximal Tubule cluster_1 Macula Densa cluster_2 Glomerulus SGLT2_Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 Inhibits Na_Reabsorption Decreased Na+ Reabsorption SGLT2->Na_Reabsorption Macula_Densa_Na Increased Na+ Delivery Na_Reabsorption->Macula_Densa_Na TGF_Activation TGF Activation Macula_Densa_Na->TGF_Activation Afferent_Arteriole_Constriction Afferent Arteriole Constriction TGF_Activation->Afferent_Arteriole_Constriction Intraglomerular_Pressure Decreased Intraglomerular Pressure Afferent_Arteriole_Constriction->Intraglomerular_Pressure

Diagram 1: SGLT2 inhibitor effect on tubuloglomerular feedback.

Metabolic Effects

The induced glucosuria results in a net caloric loss, contributing to weight reduction.[3] This caloric deficit also shifts substrate utilization from carbohydrates to lipids, leading to increased fat oxidation and ketone body production.[10] This metabolic switch is thought to provide a more efficient energy source for the heart and kidneys.[3]

Quantitative Data from Clinical and Preclinical Studies

The effects of SGLT2 inhibitors on renal glucose handling and systemic metabolism have been quantified in numerous studies. The following tables summarize key findings for representative SGLT2 inhibitors.

ParameterPlaceboSGLT2 Inhibitor (Dapagliflozin 10 mg/day)Percent ChangeReference
Urinary Glucose Excretion ( g/24h ) 5.870.3+1112%[7]
Renal Threshold for Glucose Excretion (mg/dL) 19622-89%[7]
Fasting Plasma Glucose (mg/dL) 151132-12.6%[7]
Body Weight (kg) -0.4-2.8-600%[7]

Table 1: Effects of Dapagliflozin on Renal and Metabolic Parameters in Patients with Type 2 Diabetes.

ParameterVehicleSGLT2 Inhibitor (Empagliflozin)OutcomeReference
Glomerular Filtration Rate (mL/min) UnchangedInitial dip followed by stabilizationReduced hyperfiltration[4]
Albuminuria Progressive increaseReduced progressionNephroprotection[4]
Plasma Volume No significant changeReductionDiuretic effect[4]
Hematocrit No significant changeIncreasePotential stimulation of erythropoiesis[1]

Table 2: Key Physiological Effects of Empagliflozin in a Diabetic Animal Model.

Experimental Protocols

The investigation of SGLT2 inhibitor mechanisms involves a variety of in vitro and in vivo experimental approaches.

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory potency of a compound against the SGLT2 transporter.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 are cultured to confluence in appropriate media.

  • Uptake Assay:

    • Cells are washed with a sodium-containing buffer.

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with the cells.

    • A mixture of radiolabeled α-methyl-D-glucopyranoside (a non-metabolizable glucose analog) and unlabeled AMG is added to initiate glucose uptake.

    • After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

  • Quantification:

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the inhibitor that produces 50% inhibition of glucose uptake (IC50) is calculated.

G Start Start Cell_Culture Culture HEK293 cells expressing hSGLT2 Start->Cell_Culture Pre_incubation Pre-incubate with SGLT2 inhibitor Cell_Culture->Pre_incubation Uptake Add radiolabeled AMG Pre_incubation->Uptake Stop_Reaction Wash with ice-cold buffer Uptake->Stop_Reaction Quantification Measure intracellular radioactivity Stop_Reaction->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Diagram 2: Experimental workflow for in vitro SGLT2 inhibition assay.

In Vivo Hyperglycemic Clamp Studies in Rodents

Objective: To assess the effect of an SGLT2 inhibitor on renal glucose handling in a living organism.

Methodology:

  • Animal Model: Diabetic (e.g., db/db) or non-diabetic mice are used.

  • Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). A bladder catheter is inserted for urine collection.

  • Hyperglycemic Clamp:

    • A continuous infusion of glucose is administered to maintain a constant, elevated blood glucose level.

    • A variable infusion of insulin is given to clamp the plasma insulin concentration.

  • Drug Administration: The SGLT2 inhibitor or vehicle is administered intravenously or orally.

  • Sample Collection: Blood and urine samples are collected at regular intervals.

  • Analysis: Glucose concentrations in blood and urine are measured to determine the glucose infusion rate required to maintain hyperglycemia and the rate of urinary glucose excretion.

Conclusion

SGLT2 inhibitors exert their glucose-lowering effect through a direct and selective inhibition of the SGLT2 protein in the renal proximal tubule. This primary mechanism of inducing glucosuria is complemented by a range of secondary physiological effects, including the restoration of tubuloglomerular feedback, reduction in intraglomerular pressure, and beneficial metabolic shifts. These multifaceted actions underscore the therapeutic potential of this drug class in managing not only hyperglycemia but also its cardiovascular and renal comorbidities. The experimental protocols outlined provide a framework for the continued investigation and development of novel SGLT2 inhibitors.

References

The Chemical Architecture and Synthesis of SGLT2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGLT2-IN-1, also known as O-desethyl Dapagliflozin, is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] As an active metabolite of the widely prescribed anti-diabetic drug Dapagliflozin, this compound plays a significant role in the overall therapeutic effect of its parent compound.[1][2] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis pathway for this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a C-aryl glucoside, a class of compounds known for their stability and efficacy as SGLT2 inhibitors. Its chemical identity is well-defined by its IUPAC name and SMILES notation.

IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS Number: 864070-37-1[2]

Canonical SMILES: O[C@H]1--INVALID-LINK--O--INVALID-LINK--O">C@@HCO[2]

Molecular Formula: C₁₉H₂₁ClO₆

Molecular Weight: 380.82 g/mol

Synthesis Pathway

The synthesis of this compound can be achieved through the de-ethylation of its parent drug, Dapagliflozin. A straightforward method involves the use of a strong acid to cleave the ethyl ether bond of the phenoxyethyl group in Dapagliflozin.

A reported synthesis involves the treatment of Dapagliflozin with aqueous hydrobromic acid.[2] This reaction effectively removes the ethyl group, yielding O-desethyl Dapagliflozin (this compound).

Synthesis Workflow

Synthesis_Pathway Dapagliflozin Dapagliflozin SGLT2_IN_1 This compound (O-desethyl Dapagliflozin) Dapagliflozin->SGLT2_IN_1 Reflux, 16h Reagents Aqueous HBr (48% w/w) Reagents->Dapagliflozin

Synthesis of this compound from Dapagliflozin.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from Dapagliflozin as described in the cited literature.

ParameterValueReference
Starting MaterialDapagliflozin[2]
ReagentAqueous Hydrobromic Acid (48% w/w)[2]
Reaction Time16 hours[2]
Reaction TemperatureGentle reflux[2]
Product(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (this compound)[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the published method.[2]

Objective: To synthesize this compound (O-desethyl Dapagliflozin) from Dapagliflozin.

Materials:

  • Dapagliflozin

  • Aqueous Hydrobromic Acid (48% w/w)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of Dapagliflozin (1 equivalent) and aqueous hydrobromic acid (approximately 6 equivalents) is placed in a round-bottom flask.

  • The reaction mixture is warmed and stirred under a gentle reflux for 16 hours.

  • After the reaction is complete, the mixture is cooled to ambient temperature.

  • The cooled reaction mass is partitioned between water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Further purification can be performed using column chromatography if necessary.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The provided experimental protocol offers a practical guide for the laboratory synthesis of this important SGLT2 inhibitor. This information is intended to support researchers and drug development professionals in their efforts to study and utilize this compound in the advancement of diabetes and related metabolic disease therapies.

References

SGLT2-IN-1: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of SGLT2-IN-1, a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). This compound, also known as O-desethyl Dapagliflozin, is the active metabolite of Dapagliflozin and serves as a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][2] This document outlines its solubility in various common laboratory solvents, stability under typical storage conditions, and provides standardized experimental protocols for in-house verification.

Core Physicochemical Properties

This compound is a C-aryl glucoside that selectively inhibits SGLT2 over SGLT1.[1][2] Its inhibitory action on SGLT2 blocks the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][4]

PropertyValue
CAS Number 864070-37-1[1][2]
Molecular Formula C₁₉H₂₁ClO₆[2]
Molecular Weight 380.8 g/mol [2]
IC₅₀ (hSGLT2) 9.4 nM[2]
IC₅₀ (hSGLT1) 970 nM[2]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and aqueous buffer systems. The following table summarizes the available quantitative data for easy comparison. It is recommended to use heat and/or sonication to aid dissolution if precipitation or phase separation occurs during preparation.[1]

SolventSolubilityMolar Concentration (approx.)
Dimethylformamide (DMF)30 mg/mL[2]78.8 mM
Dimethyl Sulfoxide (DMSO)30 mg/mL[2]78.8 mM
Ethanol30 mg/mL[2]78.8 mM
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[2]1.3 mM

For in vivo studies, this compound can be formulated in various vehicles. The following formulations have been shown to yield a clear solution at a concentration of at least 5 mg/mL (13.13 mM)[1]:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Stability Profile

Proper storage is crucial to maintain the integrity of this compound in solution. The following stability data is available for stock solutions prepared in DMSO[1]:

Storage TemperatureStorage PeriodNotes
-80°C6 monthsStored under nitrogen. Recommended for long-term storage.[1]
-20°C1 monthStored under nitrogen. Suitable for short-term storage.[1]

Aqueous solutions of this compound are less stable. For solutions prepared in an ethanol and PBS mixture, it is not recommended to store the aqueous solution for more than one day.[5]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule characterization.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or molarity.

Protocol 2: Stability Assessment using HPLC

This protocol assesses the degradation of this compound in a given solvent over time at different storage conditions.

Materials:

  • Stock solution of this compound in the solvent of interest (e.g., 10 mM in DMSO)

  • Storage vials

  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)

  • HPLC system with a UV detector

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration.

  • Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.

  • Establish a "time zero" baseline by immediately analyzing an aliquot of the freshly prepared solution via HPLC. Record the peak area of the parent compound.

  • Store the aliquots at the desired temperatures.

  • At specified time points (e.g., 1, 7, 14, 30, 60, 90, 180 days), retrieve one aliquot from each storage condition.

  • Allow the sample to thaw and reach room temperature.

  • Analyze the sample by HPLC under the same conditions as the "time zero" sample.

  • Compare the peak area of this compound at each time point to the "time zero" peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of SGLT2 inhibition and a general workflow for determining compound solubility.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Mechanism of Inhibition Lumen Tubular Lumen (Glomerular Filtrate) SGLT2 SGLT2 Lumen->SGLT2 Glucose + Na+ EpithelialCell Proximal Tubule Epithelial Cell GLUT2 GLUT2 EpithelialCell->GLUT2 Glucose Blood Bloodstream SGLT2->EpithelialCell SGLT2_Inhibited SGLT2 (Inhibited) GLUT2->Blood SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2_Inhibited Blocks Glucose Reabsorption UrinaryExcretion Increased Urinary Glucose Excretion SGLT2_Inhibited->UrinaryExcretion

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

Solubility_Workflow start Start: Excess Compound + Solvent equilibration Equilibration (e.g., 24-48h shaking at constant temp.) start->equilibration centrifugation Centrifugation to Pellet Solid equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute Supernatant supernatant->dilution analysis Quantify by HPLC dilution->analysis result End: Determine Solubility analysis->result

Caption: Experimental Workflow for Solubility Determination.

References

Discovery and Initial Characterization of a Representative SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery and initial characterization of a representative Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor, a class of therapeutic agents primarily developed for the management of type 2 diabetes mellitus.[1][2][3][4][5] The content herein is a synthesis of established knowledge regarding SGLT2 inhibitors, presented to meet the needs of researchers, scientists, and drug development professionals.

Introduction

Sodium-glucose co-transporters (SGLTs) are membrane proteins that mediate the transport of glucose across cell membranes.[6][7] SGLT2, predominantly expressed in the S1 and S2 segments of the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[8][9] Inhibition of SGLT2 presents a novel mechanism for the treatment of type 2 diabetes by promoting the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[8][9]

The journey to the development of selective SGLT2 inhibitors began with the natural product phlorizin, a non-selective SGLT inhibitor found in the root bark of apple trees.[6][7][9][10][11] While phlorizin demonstrated the therapeutic potential of this mechanism, its lack of selectivity for SGLT2 over SGLT1 (highly expressed in the gastrointestinal tract) and poor pharmacokinetic properties limited its clinical utility.[6][7][12] This led to extensive research efforts to design and synthesize selective, potent, and orally bioavailable SGLT2 inhibitors.[3][12]

Mechanism of Action

SGLT2 inhibitors act by competitively blocking the SGLT2 protein in the proximal convoluted tubule of the kidney.[8][13][14] This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[13][14][15] The resulting reduction in blood glucose levels helps to improve glycemic control in patients with type 2 diabetes.[3][15] Beyond glycemic control, SGLT2 inhibitors have demonstrated a range of cardiovascular and renal protective benefits.[5][6][7][13][15][16] These effects are attributed to several secondary mechanisms, including osmotic diuresis, reduction in blood pressure, weight loss, and alterations in cardiac and renal metabolism.[6][10][14][15][16]

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream lumen_glucose Filtered Glucose (Na+) SGLT2 SGLT2 lumen_glucose->SGLT2 Co-transport GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport NaK_pump Na+/K+ ATPase SGLT2->NaK_pump Na+ blood_glucose Reabsorbed Glucose GLUT2->blood_glucose Facilitated Diffusion blood_na Na+ NaK_pump->blood_na SGLT2_inhibitor SGLT2 Inhibitor SGLT2_inhibitor->SGLT2 Inhibition

Mechanism of action of an SGLT2 inhibitor in the renal proximal tubule.

In Vitro Characterization

The initial characterization of a novel SGLT2 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and basic pharmacokinetic properties.

Potency and Selectivity

The inhibitory activity of the compound against SGLT2 and its selectivity over the SGLT1 isoform are crucial parameters. This is typically assessed using cell-based functional transporter assays.

Table 1: In Vitro Potency and Selectivity of a Representative SGLT2 Inhibitor

ParameterValueDescription
SGLT2 IC50 10 nMThe half maximal inhibitory concentration against human SGLT2.[17]
SGLT1 IC50 >1000 nMThe half maximal inhibitory concentration against human SGLT1.
Selectivity Ratio (SGLT1/SGLT2) >100-foldIndicates high selectivity for SGLT2 over SGLT1.
Experimental Protocol: Cell-Based SGLT Inhibition Assay

A common method to determine the IC50 values for SGLT1 and SGLT2 is a radiolabeled glucose uptake assay in cells stably expressing the respective transporter.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 or SGLT2.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., the representative SGLT2 inhibitor) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake: A solution containing a known concentration of radiolabeled glucose (e.g., 14C-α-methyl-D-glucopyranoside, a non-metabolizable glucose analog) is added to each well, and the uptake is allowed to proceed for a specific time (e.g., 1-2 hours).

  • Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glucose.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_workflow Experimental Workflow: SGLT Inhibition Assay A Seed cells expressing hSGLT1 or hSGLT2 B Pre-incubate with SGLT2 inhibitor A->B C Add radiolabeled glucose analog B->C D Incubate to allow glucose uptake C->D E Wash cells to terminate uptake D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 F->G

Workflow for a cell-based SGLT inhibition assay.

In Vivo Characterization

Following promising in vitro results, the SGLT2 inhibitor is evaluated in animal models to assess its in vivo efficacy and pharmacokinetic profile.

Pharmacodynamic Effects

The primary pharmacodynamic effect of an SGLT2 inhibitor is an increase in urinary glucose excretion. This is typically evaluated in rodent models.

Table 2: In Vivo Pharmacodynamic Properties of a Representative SGLT2 Inhibitor

ParameterAnimal ModelDoseResult
Urinary Glucose Excretion Sprague-Dawley Rats1 mg/kg, oralSignificant increase in 24-hour urinary glucose excretion compared to vehicle control.
Blood Glucose Lowering db/db mice (Type 2 Diabetes Model)1 mg/kg, oral, once daily for 4 weeksReduction in fed and fasting blood glucose levels.
Pharmacokinetic Profile

The pharmacokinetic properties determine the dosing regimen and overall exposure of the drug in the body.

Table 3: Pharmacokinetic Profile of a Representative SGLT2 Inhibitor in Rats

ParameterValue
Oral Bioavailability (F%) > 40%
Half-life (t1/2) 8 - 12 hours
Peak Plasma Concentration (Cmax) Dose-dependent
Time to Peak Concentration (Tmax) 1 - 2 hours

Conclusion

The representative SGLT2 inhibitor demonstrates high potency and selectivity for SGLT2 in vitro. In vivo studies confirm its mechanism of action by increasing urinary glucose excretion and lowering blood glucose levels in a diabetic animal model. The favorable pharmacokinetic profile supports its potential for once-daily oral administration. These initial characterization data provide a strong foundation for further preclinical and clinical development as a promising therapeutic agent for type 2 diabetes.

References

In-Depth Technical Guide: SGLT2-IN-1 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, SGLT2-IN-1. The document details the quantitative binding data, the experimental protocols for its determination, and the relevant biological pathways.

Core Data: Binding Affinity and Selectivity of this compound

This compound, also identified as Compound 5 in seminal literature and known as an active metabolite of dapagliflozin, demonstrates potent and selective inhibition of SGLT2 over SGLT1.[1] The inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50), has been determined in various cell-based assays. The data from these studies are summarized in the table below, providing a clear comparison of its potency and selectivity.

Inhibitor Target Cell Line IC50 (nM) Selectivity (SGLT1/SGLT2) Reference
This compoundhSGLT2CHO33Not specified[1]
This compoundhSGLT22939.4~103-fold[1]
This compoundhSGLT1COS-7970[1]

hSGLT1: human Sodium-Glucose Cotransporter 1 hSGLT2: human Sodium-Glucose Cotransporter 2 CHO: Chinese Hamster Ovary cells 293: Human Embryonic Kidney 293 cells COS-7: African green monkey kidney fibroblast-like cells

Experimental Protocols

The determination of the IC50 values for this compound is primarily achieved through cell-based glucose uptake assays. These assays utilize cell lines engineered to express the target transporter (hSGLT1 or hSGLT2). The general principle involves measuring the uptake of a labeled glucose analog in the presence of varying concentrations of the inhibitor.

Protocol: [14C]-α-methyl-D-glucopyranoside (AMG) Uptake Assay in Transfected HEK293 Cells

This protocol outlines a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
  • Cells are transiently or stably transfected with expression vectors containing the full-length cDNA of either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Selection agents like G418 are used for establishing stable cell lines.

2. [14C]-AMG Uptake Assay:

  • Transfected cells are seeded into 96-well plates and grown to confluence.
  • On the day of the assay, the cell monolayers are washed twice with a pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4) containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES.
  • To determine sodium-dependent uptake, a sodium-free KH buffer is used as a control, where NaCl is replaced with choline chloride.
  • Cells are then incubated with varying concentrations of this compound (or vehicle control) in KH buffer for 15-30 minutes at 37°C.
  • To initiate the glucose uptake, [14C]-AMG, a non-metabolizable glucose analog, is added to each well at a final concentration typically near its Km for the respective transporter.
  • The incubation is allowed to proceed for 30-60 minutes at 37°C.
  • Uptake is terminated by rapidly aspirating the assay buffer and washing the cells three times with ice-cold KH buffer containing a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) to quench further transport.
  • The cells are lysed using a suitable lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).
  • The amount of incorporated [14C]-AMG is quantified by liquid scintillation counting.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the radioactivity measured in the sodium-free buffer (non-specific uptake) from the total uptake measured in the sodium-containing buffer.
  • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cell-based assay used to determine the inhibitory activity of this compound.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis start HEK293 cells transfect Transfect with hSGLT1 or hSGLT2 plasmid start->transfect select Select stable cells (e.g., G418) transfect->select plate Seed cells in 96-well plates select->plate wash1 Wash cells with KH buffer plate->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_radiolabel Add [14C]-AMG preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate uptake & wash incubate->terminate lyse Lyse cells terminate->lyse measure Scintillation counting lyse->measure calculate Calculate % inhibition measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50 G cluster_0 SGLT2 Inhibition in Renal Proximal Tubule cluster_1 Downstream Cellular Effects cluster_2 Modulation of Inflammatory Signaling SGLT2_IN_1 This compound SGLT2 SGLT2 Transporter SGLT2_IN_1->SGLT2 inhibits Glucose_Reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Reabsorption mediates Glucosuria Increased Urinary Glucose Excretion Reduced_Glucotoxicity Reduced Intracellular Glucotoxicity Glucose_Reabsorption->Reduced_Glucotoxicity Metabolic_Shift Metabolic Shift (e.g., ↑ Ketogenesis) Glucosuria->Metabolic_Shift Inflammation Inflammation Reduced_Glucotoxicity->Inflammation reduces Oxidative_Stress Oxidative Stress Reduced_Glucotoxicity->Oxidative_Stress reduces NFkB NF-κB Pathway Inflammation->NFkB MAPK MAPK Pathway (JNK, p38) Inflammation->MAPK NLRP3 NLRP3 Inflammasome Inflammation->NLRP3 Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines

References

In Vitro SGLT2 Inhibition Assay for Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro sodium-glucose cotransporter 2 (SGLT2) inhibition assay, tailored for researchers, scientists, and drug development professionals. The focus is on the practical application of a cell-based assay to determine the inhibitory potential of a test compound, referred to herein as SGLT2-IN-1. The methodologies and data presented are based on established protocols for known SGLT2 inhibitors.

Introduction to SGLT2 Inhibition

The sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal convoluted tubules of the kidneys.[1] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] In conditions like type 2 diabetes, the expression and activity of SGLT2 can be elevated, contributing to hyperglycemia.[1] SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2] This mechanism is independent of insulin secretion or sensitivity.[1] Developing robust in vitro assays is a critical step in the discovery and characterization of new SGLT2 inhibitors.[1]

Principle of the Assay

The most common in vitro method to assess SGLT2 activity is a cell-based glucose uptake assay. This assay utilizes a cell line that endogenously or recombinantly expresses SGLT2, such as the human kidney proximal tubule cell line, HK-2, or transfected HEK293 cells.[1][3][4] The assay measures the uptake of a labeled glucose analog, which can be either fluorescent (like 2-NBDG) or radioactive (like [14C]-AMG).[1][4][5] The inhibition of this uptake in the presence of a test compound is a direct measure of its inhibitory activity on SGLT2.

Data Presentation: Comparative Inhibitor Potency

The potency of SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized SGLT2 inhibitors against human SGLT2 and SGLT1, providing a benchmark for evaluating new compounds like this compound. A higher selectivity for SGLT2 over SGLT1 is a desirable characteristic for minimizing potential gastrointestinal side effects.[6]

CompoundhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Empagliflozin3.1[7][8]3235[7]>1000
Canagliflozin2.2[8]-413-fold over hSGLT1[8]
Dapagliflozin0.49 - 1.1[7][8]3.2[7]~1200-fold over hSGLT1[8]
Ertugliflozin0.877[8]-1000-fold over hSGLT1[8]
Sotagliflozin1.8[8]36[8]~0.05 (dual inhibitor)
Ipragliflozin7.4[8]-254-fold over hSGLT1[8]
Tofogliflozin2.9[9]8444[8]~2911
Bexagliflozin2[9]5600[9]2800
Phlorizin39[8]300[8]~0.13 (non-selective)

Experimental Protocols

This section details the methodology for a non-radioactive, fluorescence-based SGLT2 inhibition assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG) in HK-2 cells, which endogenously express SGLT2.[1][5][10]

Materials and Reagents
  • Cell Line: HK-2 (human kidney proximal tubule cells)

  • Culture Medium: DMEM/F-12 complete medium

  • Assay Plate: 96-well black, clear-bottom plate

  • Test Compound: this compound (stock solution in DMSO)

  • Positive Control: Empagliflozin or another known SGLT2 inhibitor

  • Non-selective Inhibitor Control: Phlorizin[3]

  • Fluorescent Glucose Analog: 2-NBDG

  • Buffers:

    • Krebs-Ringer-HEPES (KRH) buffer

    • Sodium-free KRH buffer (NaCl replaced with choline chloride)[1]

  • Lysis Buffer: 0.1% Triton X-100 in PBS

  • Instrumentation: Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Experimental Procedure
  • Cell Culture and Seeding:

    • Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.[1]

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.[1]

    • Allow the cells to grow to confluence, which typically takes 24-48 hours.[1]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in KRH buffer to achieve the desired final concentrations for the assay.

    • The final concentration of DMSO in the wells should be kept below 0.5% to avoid cellular toxicity.[1]

  • Glucose Uptake Assay:

    • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.[1]

    • Add 100 µL of KRH buffer containing the desired concentration of this compound, control compounds, or vehicle (DMSO) to each well.[1]

    • Control Wells:

      • Total Uptake: Vehicle (DMSO) only.

      • Non-specific Uptake: Use sodium-free KRH buffer or a high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake.[1]

      • Positive Control Inhibitor: A known SGLT2 inhibitor like Phlorizin (e.g., 100 µM).[1]

    • Pre-incubate the plate at 37°C for 15-30 minutes.[1]

    • To initiate glucose uptake, add 10 µL of 2-NBDG solution (in KRH buffer) to each well to a final concentration of 100-200 µM.[1]

    • Incubate the plate at 37°C for 30-60 minutes.[1]

  • Cell Lysis and Fluorescence Measurement:

    • Terminate the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[1]

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence from wells with no cells.

    • Calculate the SGLT2-specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of this compound relative to the SGLT2-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

SGLT2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of glucose and sodium co-transport by SGLT2 in a renal proximal tubule cell and the site of action for SGLT2 inhibitors.

SGLT2_Pathway cluster_cell Proximal Tubule Cell Lumen_Glucose Glucose SGLT2 SGLT2 Lumen_Glucose->SGLT2 Lumen_Na Na+ Lumen_Na->SGLT2 Cell_Glucose Glucose SGLT2->Cell_Glucose Cell_Na Na+ SGLT2->Cell_Na GLUT2 GLUT2 Blood_Glucose Glucose GLUT2->Blood_Glucose NaK_ATPase Na+/K+ ATPase Cell_K K+ NaK_ATPase->Cell_K Blood_Na Na+ NaK_ATPase->Blood_Na Cell_Glucose->GLUT2 Cell_Na->NaK_ATPase Blood_K K+ Blood_K->NaK_ATPase SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2

Caption: SGLT2-mediated glucose transport and site of inhibition.

Experimental Workflow

The diagram below outlines the key steps of the in vitro SGLT2 inhibition assay.

Assay_Workflow start Start culture Culture HK-2 cells to confluence in a 96-well plate start->culture wash1 Wash cells twice with pre-warmed KRH buffer culture->wash1 add_compound Add this compound and controls (Vehicle, Positive Control) wash1->add_compound pre_incubate Pre-incubate for 15-30 min at 37°C add_compound->pre_incubate add_2nbdg Add 2-NBDG to initiate glucose uptake pre_incubate->add_2nbdg incubate Incubate for 30-60 min at 37°C add_2nbdg->incubate wash2 Terminate uptake by washing with ice-cold PBS incubate->wash2 lyse Lyse cells wash2->lyse read Measure fluorescence (Ex: 485nm, Em: 535nm) lyse->read analyze Analyze data and calculate IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for the 2-NBDG glucose uptake assay.

Conclusion

This guide provides a detailed framework for conducting an in vitro SGLT2 inhibition assay to characterize novel compounds such as this compound. The described cell-based method using a fluorescent glucose analog is a robust, non-radioactive, and high-throughput-compatible approach. By following these protocols and using the provided comparative data, researchers can effectively evaluate the potency and selectivity of new SGLT2 inhibitors, facilitating the drug discovery and development process.

References

The Ripple Effect: A Technical Guide to the Downstream Signaling Impacts of SGLT2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as anti-diabetic agents, have demonstrated profound cardiovascular and renal protective benefits that extend beyond their glucose-lowering effects. This technical guide delves into the molecular mechanisms underlying these pleiotropic effects, focusing on the downstream signaling pathways modulated by this class of drugs. We will explore the intricate interplay between SGLT2 inhibition and key cellular regulators such as AMP-activated protein kinase (AMPK), the mechanistic target of rapamycin (mTOR), and the mitogen-activated protein kinase (MAPK) pathways. This document provides a comprehensive overview of the current understanding of these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to empower further research and drug development in this field.

Core Mechanism of SGLT2 Inhibition

SGLT2 is a high-capacity, low-affinity transporter primarily expressed in the S1 segment of the proximal renal tubule, where it is responsible for reabsorbing approximately 97% of filtered glucose from the urine.[1] SGLT2 inhibitors competitively block this transporter, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[2] This primary action triggers a cascade of systemic and cellular effects that form the basis of their therapeutic benefits.

Downstream Signaling Pathways Modulated by SGLT2 Inhibition

The metabolic shift induced by SGLT2 inhibition, often described as a "fasting-like" or "pseudo-hypoxic" state, leads to the modulation of several key intracellular signaling pathways that regulate cellular energy homeostasis, growth, and stress responses.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that is activated in response to an increased AMP/ATP ratio, indicating a state of energy depletion.[3] Several studies have demonstrated that SGLT2 inhibitors lead to the activation of AMPK.[3][4] This activation is thought to be a central node in mediating many of the beneficial effects of SGLT2 inhibitors.

Key Downstream Effects of AMPK Activation by SGLT2 Inhibitors:

  • Enhanced Fatty Acid Oxidation: Activated AMPK promotes the oxidation of fatty acids, providing an alternative energy source for cells.[5]

  • Improved Mitochondrial Function: SGLT2 inhibitors have been shown to improve mitochondrial biogenesis and function through AMPK activation.

  • Reduced Inflammation and Oxidative Stress: AMPK activation can suppress inflammatory pathways and reduce the production of reactive oxygen species (ROS).[6]

  • Induction of Autophagy: By activating AMPK, SGLT2 inhibitors can stimulate autophagy, a cellular process for clearing damaged organelles and proteins.[7]

Mechanistic Target of Rapamycin (mTOR) Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is typically activated under conditions of nutrient abundance. SGLT2 inhibitors have been shown to inhibit the mTOR complex 1 (mTORC1) signaling pathway, which is consistent with the cellular state of energy deficit induced by these drugs.[8][9]

Key Downstream Effects of mTOR Inhibition by SGLT2 Inhibitors:

  • Inhibition of Protein Synthesis: mTORC1 is a key promoter of protein synthesis, and its inhibition by SGLT2 inhibitors can lead to a reduction in cellular hypertrophy.[10]

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by SGLT2 inhibitors further contributes to the induction of this cellular housekeeping process.[11]

  • Modulation of Cellular Proliferation: By inhibiting mTOR, SGLT2 inhibitors may have anti-proliferative effects in certain cell types.[12]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including ERK1/2, p38, and JNK) are involved in a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The effects of SGLT2 inhibitors on MAPK signaling appear to be more complex and may be cell-type and context-dependent. Some studies suggest that SGLT2 inhibitors can inhibit pro-inflammatory MAPK pathways.[13] For instance, Empagliflozin has been observed to increase the phosphorylation of p38-MAPK in diabetic rat kidneys.[2]

Quantitative Data on Signaling Pathway Modulation

The following tables summarize quantitative data from various studies on the effects of specific SGLT2 inhibitors on the phosphorylation status of key signaling proteins.

SGLT2 InhibitorCell/Tissue TypeTreatment ConditionsTarget ProteinFold Change vs. ControlReference
Canagliflozin HK-2 cells10 µMp-AMPK2.56[8]
Canagliflozin HK-2 cells10 µMp-mTOR0.30[8]
Dapagliflozin ZDF rat hepatocytesNot specifiedp-AMPK/AMPK ratioIncreased[14]
Dapagliflozin ZDF rat hepatocytesNot specifiedp-mTOR/mTOR ratioDecreased[14]
Empagliflozin Diabetic rat kidneysNot specifiedp-p38/p38-MAPK ratioIncreased[2]

Experimental Protocols

In Vitro Analysis of Signaling Pathways (Western Blotting)

This protocol outlines a general procedure for assessing the phosphorylation status of AMPK, mTOR, and MAPK pathway proteins in cultured cells treated with an SGLT2 inhibitor.

Materials:

  • Cell culture reagents

  • SGLT2 inhibitor of interest (e.g., Dapagliflozin, Canagliflozin, Empagliflozin)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-AMPK (Thr172), total AMPK, p-mTOR (Ser2448), total mTOR, p-p38 MAPK, total p38 MAPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells to the desired confluency and treat with the SGLT2 inhibitor at various concentrations and time points. Include a vehicle-treated control group.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane three times with TBST.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Analysis of Signaling Pathways in Animal Models

This protocol provides a general workflow for studying the effects of SGLT2 inhibitors on signaling pathways in animal models of diabetes or cardiovascular disease.

Materials:

  • Animal model (e.g., db/db mice, streptozotocin-induced diabetic rats)

  • SGLT2 inhibitor formulated for oral administration

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer with protease and phosphatase inhibitors

  • Western blotting reagents (as listed in the in vitro protocol)

Procedure:

  • Animal Model and Treatment: Acclimate animals and induce the disease model if necessary. Administer the SGLT2 inhibitor or vehicle daily via oral gavage for the desired study duration.[19][20]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly excise the tissues of interest (e.g., heart, kidney, liver).[11]

  • Tissue Homogenization: Immediately snap-freeze the tissues in liquid nitrogen. Homogenize the frozen tissues in ice-cold homogenization buffer containing protease and phosphatase inhibitors.

  • Protein Extraction and Western Blotting: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate. Proceed with protein quantification and Western blotting as described in the in vitro protocol.

Visualizing the Signaling Network and Experimental Workflows

SGLT2i_Signaling_Pathways cluster_SGLT2i SGLT2 Inhibitor cluster_Kidney Kidney (Proximal Tubule) cluster_Systemic Systemic Effects cluster_Signaling Downstream Signaling cluster_Outcomes Cellular Outcomes SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 SGLT2i->SGLT2 Inhibits Glucosuria Increased Urinary Glucose Excretion SGLT2i->Glucosuria Leads to GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates EnergyDeficit Cellular Energy Deficit (Increased AMP/ATP) Glucosuria->EnergyDeficit AMPK AMPK Activation EnergyDeficit->AMPK mTOR mTORC1 Inhibition EnergyDeficit->mTOR MAPK MAPK Modulation EnergyDeficit->MAPK AMPK->mTOR Inhibits FattyAcidOx Increased Fatty Acid Oxidation AMPK->FattyAcidOx Autophagy Autophagy Induction AMPK->Autophagy Inflammation Reduced Inflammation & Oxidative Stress AMPK->Inflammation mTOR->Autophagy Inhibits ProteinSynth Decreased Protein Synthesis mTOR->ProteinSynth Promotes

Caption: SGLT2 inhibitor signaling pathways.

Western_Blot_Workflow start Start: Cell/Tissue Sample treatment SGLT2 Inhibitor Treatment start->treatment lysis Lysis & Homogenization (with Phosphatase Inhibitors) treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (p-Protein & Total Protein) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Normalization detection->analysis end End: Quantitative Results analysis->end

Caption: Western blot experimental workflow.

Conclusion

The therapeutic success of SGLT2 inhibitors extends far beyond their initial indication for glycemic control in type 2 diabetes. Their ability to modulate fundamental cellular signaling pathways, particularly the AMPK and mTOR pathways, provides a molecular basis for their observed cardiorenal protective effects. This guide has provided an in-depth overview of these downstream effects, supported by quantitative data and detailed experimental protocols. Further research into these signaling cascades will undoubtedly uncover additional therapeutic applications for this remarkable class of drugs and pave the way for the development of novel therapeutics targeting these pathways.

References

Structural-Activity Relationship (SAR) Studies of SGLT2 Inhibitor Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia, affecting millions globally. A key physiological process contributing to blood glucose homeostasis is the reabsorption of filtered glucose from the kidneys. The sodium-glucose cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter located in the early proximal tubule of the kidney, is responsible for approximately 90-97% of this reabsorption.[1][2] Consequently, inhibiting SGLT2 presents a compelling therapeutic strategy for managing T2DM.

SGLT2 inhibitors offer a unique, insulin-independent mechanism of action by promoting urinary glucose excretion (glycosuria), thereby lowering elevated blood glucose levels.[3][4][5] This approach minimizes the risk of hypoglycemia often associated with other antidiabetic agents. The development of potent and selective SGLT2 inhibitors has been heavily guided by structural-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule influences its biological activity. Early research evolved from the non-specific SGLT inhibitor phlorizin, an extract from apple tree bark, to the highly selective C-aryl glucoside class of drugs, which includes dapagliflozin, canagliflozin, and empagliflozin.[2][6] This guide provides an in-depth technical overview of the SAR of SGLT2 inhibitor analogs, summarizing key quantitative data, experimental protocols, and the logical relationships in their mechanism and evaluation.

Mechanism of Action of SGLT2 Inhibitors

In the renal proximal tubule, SGLT2 utilizes the sodium gradient to transport glucose from the glomerular filtrate back into the bloodstream.[2][7] For each molecule of glucose reabsorbed by SGLT2, one sodium ion is also co-transported.[2][8] SGLT2 inhibitors competitively block the glucose binding site on the transporter, preventing this reabsorption.[7] This leads to the excretion of excess glucose in the urine, a reduction in plasma glucose levels, and a mild osmotic diuretic effect due to the increased glucose and sodium in the tubular fluid.[3][5][7] This fundamental mechanism is the basis for the glycemic control achieved with this class of drugs.

Pharmacophore_Model cluster_0 General Pharmacophore for C-Aryl Glucoside SGLT2 Inhibitors Glucose Glucose Moiety (Essential for Recognition) Proximal_Ring Proximal Aromatic Ring Glucose->Proximal_Ring Linker Linker (e.g., -CH2-) Proximal_Ring->Linker Distal_Ring Distal Aromatic Ring (Key for Optimization) Linker->Distal_Ring Substituents Substituents (R) (Modulate Potency/PK) Distal_Ring->Substituents In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture hSGLT2-expressing CHO or HEK293T cells B Harvest and wash cells A->B C Incubate cells with: - Test Compound (Analog) - 14C-AMG (Substrate) - Na+ Buffer B->C D Stop reaction by filtration and wash cells C->D E Measure radioactivity via scintillation counting D->E F Calculate % Inhibition vs. Control E->F G Determine IC50 value F->G

References

Methodological & Application

Application Notes: SGLT2 Inhibitor (SGLT2-IN-1) for In Vivo Studies in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents developed for the management of type 2 diabetes.[1][2] Their primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, which is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[2][3][4] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][5][6] This unique mechanism makes them effective at various stages of diabetes progression.[2] Beyond glycemic control, SGLT2 inhibitors have been shown to offer additional benefits, including modest weight loss, reduction in blood pressure, and cardiovascular and renal protection.[1][2][7][8]

In preclinical research, mouse models of diabetes are invaluable for studying the efficacy and mechanisms of SGLT2 inhibitors. These models, which can represent type 1 or type 2 diabetes, allow for detailed investigation into the physiological effects of compounds like SGLT2-IN-1 on glucose homeostasis, pancreatic β-cell function, and the progression of diabetic complications.[5][7][9]

Mechanism of Action and Signaling Pathways

This compound acts by selectively inhibiting the SGLT2 protein in the S1 and S2 segments of the proximal convoluted tubule in the kidney.[6] This inhibition reduces the reabsorption of glucose from the urine back into the bloodstream, leading to glycosuria.[1] The therapeutic effects of SGLT2 inhibition extend beyond simple glucose lowering and involve complex signaling pathways. Notably, SGLT2 inhibitors have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance.[8][10] AMPK activation can, in turn, suppress pro-inflammatory pathways and modulate other signaling cascades, such as the mTOR pathway, which is involved in cell growth and proliferation.[10][11] Furthermore, SGLT2 inhibitors may influence the NLRP3 inflammasome and NF-κB signaling, contributing to their anti-inflammatory effects.[8][12]

SGLT2_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_bloodstream Bloodstream cluster_urine Urine SGLT2 SGLT2 Transporter Blood_Glucose Blood Glucose SGLT2->Blood_Glucose Returns Glucose to Blood Urinary_Glucose Urinary Glucose SGLT2->Urinary_Glucose Excretion Increased (with inhibitor) Glucose_Na Glucose & Na+ Glucose_Na->SGLT2 Reabsorption SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibits

Primary mechanism of this compound in the renal proximal tubule.

Downstream_Signaling SGLT2i This compound AMPK AMPK Activation SGLT2i->AMPK Inflammation NLRP3, NF-κB SGLT2i->Inflammation Inhibits Oxidative_Stress Oxidative Stress SGLT2i->Oxidative_Stress Reduces Cellular_Stress ER & Oxidative Stress (in β-cells) SGLT2i->Cellular_Stress Reduces mTOR mTOR Signaling AMPK->mTOR Inhibits Beta_Cell β-cell Function/ Survival Cellular_Stress->Beta_Cell Improves

Downstream signaling effects of SGLT2 inhibition.

Experimental Protocols

1. Animal Models

The choice of mouse model is critical and depends on the research question.

  • Type 1 Diabetes (T1D) Models :

    • Streptozotocin (STZ)-Induced Diabetes : STZ is a chemical that is toxic to pancreatic β-cells. A single high dose or multiple low doses of STZ can be used to induce hyperglycemia.[13][14] This model is useful for studying hypoinsulinemic diabetes.[13]

    • Akita (Ins2Akita) Mice : These mice have a spontaneous mutation in the insulin 2 gene, leading to progressive β-cell loss and hyperglycemia. They are a genetic model of T1D.[15][16]

  • Type 2 Diabetes (T2D) Models :

    • db/db Mice : These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They represent an advanced stage of T2D.[5][9]

    • Diet-Induced Obesity (DIO) Mice : Typically, C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and hyperglycemia, modeling an early stage of T2D.[9]

2. This compound Preparation and Administration

  • Dosage : The effective dose of SGLT2 inhibitors in mice typically ranges from 10 to 30 mg/kg/day.[13][17] A pilot dose-response study is recommended for this compound to determine the optimal dose.

  • Preparation : this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or dimethyl sulfoxide (DMSO).[15] The final concentration should be prepared based on the average body weight of the mice and the intended dosing volume.

  • Administration :

    • Oral Gavage (p.o.) : Once daily administration is common.

    • In Drinking Water : The inhibitor can be mixed into the drinking water, which is a less stressful method for the animals.[15][17][18] The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose.[15][17]

3. Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Diabetes_Induction Induce Diabetes (e.g., STZ, High-Fat Diet) Acclimatization->Diabetes_Induction Baseline Baseline Measurements (Blood Glucose, Body Weight) Diabetes_Induction->Baseline Grouping Randomize into Groups (Vehicle, this compound) Baseline->Grouping Treatment Daily Treatment (e.g., 8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Glucose, Body Weight, Water Intake) Treatment->Monitoring GTT Glucose Tolerance Test (e.g., Week 7) Treatment->GTT Collection Tissue/Blood Collection (Terminal) Monitoring->Collection End of Study Analysis Biochemical & Histological Analysis Collection->Analysis

References

Application of SGLT2 Inhibitors in Cardiac Hypertrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as oral hypoglycemic agents for the management of type 2 diabetes mellitus, have demonstrated significant cardiovascular benefits, including the attenuation of pathological cardiac hypertrophy.[1][2] These compounds exert their effects by promoting urinary glucose excretion through the inhibition of SGLT2 in the proximal renal tubules.[1][2] Accumulating evidence from both preclinical and clinical studies indicates that the cardioprotective mechanisms of SGLT2 inhibitors extend beyond glycemic control, involving direct and indirect effects on cardiac cells and the cardiovascular system.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the role of SGLT2 inhibitors in cardiac hypertrophy. While the query specified "SGLT2-IN-1," this is not a standard nomenclature for a specific SGLT2 inhibitor. Therefore, this document will focus on widely researched and representative SGLT2 inhibitors, such as Empagliflozin and Dapagliflozin, to provide a comprehensive overview of the application of this class of drugs in cardiac hypertrophy research.

Mechanistic Insights into the Anti-Hypertrophic Effects of SGLT2 Inhibitors

SGLT2 inhibitors ameliorate cardiac hypertrophy through a multifaceted approach, influencing various signaling pathways and cellular processes. The primary mechanisms include:

  • Reduction of Oxidative Stress: SGLT2 inhibitors have been shown to suppress oxidative stress in the myocardium, a key contributor to the development of cardiac hypertrophy.

  • Anti-inflammatory Responses: These agents can mitigate cardiac inflammation by inhibiting pro-inflammatory signaling pathways.[1] For instance, Empagliflozin has been shown to blunt the activation of the NLRP3 inflammasome.[1]

  • Inhibition of Myocardial Fibrosis: SGLT2 inhibitors can reduce the excessive deposition of extracellular matrix proteins, a hallmark of pathological cardiac remodeling and fibrosis.[4]

  • Improvement in Mitochondrial Function: By promoting a metabolic shift towards fatty acid and ketone body utilization, SGLT2 inhibitors can enhance cardiac energetics and mitochondrial health.[5]

  • Modulation of Key Signaling Pathways: SGLT2 inhibitors have been found to modulate several signaling cascades implicated in cardiac hypertrophy, including the Akt/mTOR and MAPK pathways.[1][6]

  • Reduction of Epicardial Adipose Tissue: Treatment with SGLT2 inhibitors has been associated with a decrease in epicardial fat, which is known to secrete pro-inflammatory adipokines.[1]

  • Improvement of Endothelial Function: These drugs can enhance vascular function and reduce arterial stiffness, thereby decreasing the afterload on the heart.[6][7]

  • Inhibition of the Na+/H+ Exchanger (NHE1): By inhibiting NHE1, SGLT2 inhibitors can reduce intracellular sodium and calcium levels in cardiomyocytes, leading to improved diastolic relaxation.[8]

Quantitative Data on the Effects of SGLT2 Inhibitors in Cardiac Hypertrophy

The following tables summarize quantitative data from preclinical and clinical studies on the effects of SGLT2 inhibitors on various parameters of cardiac hypertrophy.

Table 1: Effects of SGLT2 Inhibitors on Cardiac Structure and Function in Animal Models of Cardiac Hypertrophy
SGLT2 InhibitorAnimal ModelKey FindingsReference
EmpagliflozinTransverse Aortic Constriction (TAC) in mice- Reduced heart weight to body weight ratio- Decreased cardiomyocyte cross-sectional area- Attenuated expression of hypertrophic markers (ANP, BNP)[2]
DapagliflozinSpontaneously Hypertensive Rats (SHR)- Lowered left ventricular mass index- Improved diastolic function (reduced E/e')- Decreased interstitial fibrosis[1]
IpragliflozinDoxorubicin-induced cardiomyopathy in rats- Prevented the increase in left ventricular posterior wall thickness- Reduced cardiac fibrosis[1]
EmpagliflozinDiabetic (db/db) mice- Normalized left ventricular mass- Reduced myocardial triglyceride accumulation[7]
Table 2: Effects of SGLT2 Inhibitors on Left Ventricular Mass in Clinical Trials
SGLT2 InhibitorClinical TrialPatient PopulationKey Findings on Left Ventricular Mass (LVM)Reference
EmpagliflozinEMPA-HEART Cardiolink-6Patients with T2DM and coronary artery disease- Significant reduction in LVM indexed to body surface area after 6 months[1]
DapagliflozinDAPA-LVHPatients with T2DM- Significant regression of left ventricular hypertrophy[9]
Multiple SGLT2iMeta-analysis of 5 RCTsPatients with HF and/or diabetes- SGLT2i associated with greater LVM regression compared to placebo[10]
Multiple SGLT2iMeta-analysis of 23 studiesPatients treated with SGLT2i- Significant reductions in left ventricular mass[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of SGLT2 inhibitors on cardiac hypertrophy.

Protocol 1: In Vivo Model of Pressure-Overload Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice with isoflurane (2-3% for induction, 1.5% for maintenance).

  • Surgical Procedure:

    • Place the mouse in a supine position and perform a thoracotomy at the second intercostal space to expose the aortic arch.

    • Carefully separate the transverse aorta from the surrounding tissues.

    • Ligate the transverse aorta between the innominate and left common carotid arteries using a 7-0 silk suture tied around the aorta and a 27-gauge needle.

    • Remove the needle to create a defined stenosis.

    • Close the chest and suture the skin incision.

  • SGLT2 Inhibitor Administration:

    • Administer the SGLT2 inhibitor (e.g., Empagliflozin at 10 mg/kg/day) or vehicle control via oral gavage or mixed in the chow, starting one day after surgery and continuing for the duration of the study (typically 4-8 weeks).

  • Assessment of Cardiac Hypertrophy:

    • Echocardiography: Perform echocardiography at baseline and at the end of the study to measure left ventricular wall thickness, internal dimensions, and systolic function.

    • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess cardiac function.

    • Histological Analysis: Euthanize the mice, excise the hearts, and fix them in 4% paraformaldehyde. Embed the hearts in paraffin and section for Hematoxylin and Eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess fibrosis.

    • Gene and Protein Expression Analysis: Isolate RNA and protein from the heart tissue to analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) by qRT-PCR and Western blotting.

Protocol 2: In Vitro Model of Cardiomyocyte Hypertrophy
  • Cell Culture:

    • Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.

    • Plate the NRVMs on collagen-coated dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).

    • After 24 hours, replace the medium with serum-free medium for 12-24 hours before treatment.

  • Induction of Hypertrophy:

    • Induce hypertrophy by treating the NRVMs with a hypertrophic agonist such as Angiotensin II (Ang II, 1 µM) or Phenylephrine (PE, 100 µM) for 24-48 hours.

  • SGLT2 Inhibitor Treatment:

    • Pre-treat the NRVMs with the SGLT2 inhibitor (e.g., Dapagliflozin at a concentration range of 1-10 µM) for 1 hour before adding the hypertrophic agonist.

  • Assessment of Cardiomyocyte Hypertrophy:

    • Cell Size Measurement: At the end of the treatment, fix the cells with 4% paraformaldehyde and stain with an antibody against α-actinin. Measure the cell surface area using imaging software (e.g., ImageJ).

    • Protein Synthesis Assay: Measure protein synthesis by incorporating a labeled amino acid (e.g., 3H-leucine) into the cells during the last 4-6 hours of treatment.

    • Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to measure the expression of hypertrophic marker genes (e.g., ANP, BNP).

    • Western Blotting: Isolate protein from the cells to analyze the phosphorylation status of key signaling proteins in hypertrophic pathways (e.g., Akt, mTOR, ERK, p38).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by SGLT2 inhibitors in the context of cardiac hypertrophy and a typical experimental workflow.

Signaling_Pathway cluster_upstream Upstream Stimuli cluster_signaling Intracellular Signaling Cascades cluster_downstream Cellular Outcomes SGLT2i SGLT2 Inhibitors Akt_mTOR Akt/mTOR Pathway SGLT2i->Akt_mTOR MAPK MAPK Pathway (JNK, p38) SGLT2i->MAPK TGF_beta TGF-β/Smad Pathway SGLT2i->TGF_beta NHE1 NHE1 Activity SGLT2i->NHE1 Oxidative_Stress Oxidative Stress SGLT2i->Oxidative_Stress Inflammation Inflammation (NLRP3 Inflammasome) SGLT2i->Inflammation Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Pressure Overload, Ang II) Hypertrophic_Stimuli->Akt_mTOR Hypertrophic_Stimuli->MAPK Hypertrophic_Stimuli->TGF_beta Hypertrophic_Stimuli->Oxidative_Stress Hypertrophic_Stimuli->Inflammation Hypertrophy Cardiac Hypertrophy Akt_mTOR->Hypertrophy MAPK->Hypertrophy Fibrosis Myocardial Fibrosis TGF_beta->Fibrosis NHE1->Hypertrophy Ca2+ overload Oxidative_Stress->Hypertrophy Inflammation->Hypertrophy

Caption: Signaling pathways modulated by SGLT2 inhibitors in cardiac hypertrophy.

Experimental_Workflow Start Start: Cardiac Hypertrophy Model Model In Vivo (e.g., TAC) or In Vitro (e.g., Ang II) Start->Model Treatment Treatment with SGLT2 Inhibitor or Vehicle Control Model->Treatment Functional Functional Assessment (Echocardiography, Hemodynamics) Treatment->Functional Structural Structural Assessment (Histology, Cell Size) Treatment->Structural Molecular Molecular Analysis (qRT-PCR, Western Blot) Treatment->Molecular Data Data Analysis and Interpretation Functional->Data Structural->Data Molecular->Data End Conclusion Data->End

Caption: General experimental workflow for studying SGLT2 inhibitors in cardiac hypertrophy.

Conclusion

SGLT2 inhibitors represent a promising therapeutic class for the management of pathological cardiac hypertrophy. Their complex and multifaceted mechanisms of action offer several avenues for research and drug development. The protocols and data presented in this document provide a framework for investigating the anti-hypertrophic effects of SGLT2 inhibitors, from in vivo animal models to in vitro cellular assays. Further research is warranted to fully elucidate the intricate signaling pathways involved and to optimize the therapeutic application of these agents in cardiovascular disease.

References

Application Notes and Protocols for SGLT2-IN-1: A Tool Compound for Renal Physiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using SGLT2-IN-1, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), as a tool compound for investigating renal physiology. This compound is an active metabolite of the well-characterized SGLT2 inhibitor, dapagliflozin, making it a valuable tool for studying the specific effects of SGLT2 inhibition in the kidney.[1]

Introduction to this compound

SGLT2 is a high-capacity, low-affinity transporter located in the apical membrane of the early proximal tubule (S1 and S2 segments) and is responsible for the reabsorption of approximately 90-97% of filtered glucose from the urine.[2][3][4] By inhibiting SGLT2, this compound effectively blocks this major pathway of renal glucose reabsorption, leading to increased urinary glucose excretion. This mechanism of action makes this compound a powerful tool to probe various aspects of renal function beyond glycemic control, including tubuloglomerular feedback, glomerular hemodynamics, and sodium handling.

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency and selectivity of this compound against human SGLT2 and SGLT1 transporters.

TransporterCell LineIC50 (nM)Reference
hSGLT2CHO33[1]
hSGLT22939.4[1]
hSGLT1COS-7970[1]

Note: The data demonstrates the high selectivity of this compound for the SGLT2 transporter over the SGLT1 transporter.

Physicochemical Properties of this compound
PropertyValue
Molecular Weight388.86
AppearanceSolid
Storage4°C

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in the Renal Proximal Tubule

SGLT2_Mechanism cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitial_fluid Interstitial Fluid / Blood Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Na+ Sodium_Lumen->SGLT2 SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibition Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Na+ SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 NaK_ATPase Na+/K+ ATPase Sodium_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Sodium_Blood Na+ NaK_ATPase->Sodium_Blood Potassium_Blood K+ Potassium_Blood->NaK_ATPase

Caption: Mechanism of this compound action in a renal proximal tubule cell.

Experimental Workflow for In Vitro Glucose Uptake Assay

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed HK-2 cells in a 96-well plate Grow_Confluence Grow to confluence (24-48 hours) Seed_Cells->Grow_Confluence Wash_Cells Wash cells with Krebs-Ringer-Henseleit (KRH) buffer Grow_Confluence->Wash_Cells Pre_incubation Pre-incubate with this compound or vehicle control Wash_Cells->Pre_incubation Add_2NBDG Add fluorescent glucose analog (2-NBDG) Pre_incubation->Add_2NBDG Incubate Incubate for 30-60 minutes Add_2NBDG->Incubate Wash_Excess Wash to remove excess 2-NBDG Incubate->Wash_Excess Measure_Fluorescence Measure fluorescence (Ex/Em ~485/535 nm) Wash_Excess->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorescent glucose uptake assay using this compound.

Experimental Protocols

Protocol 1: In Vitro Measurement of SGLT2 Inhibition using a Fluorescent Glucose Uptake Assay

This protocol describes a method to determine the inhibitory activity of this compound on glucose uptake in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2, using the fluorescent glucose analog 2-NBDG.[5]

Materials:

  • HK-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • Krebs-Ringer-Henseleit (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO4, 1.25 CaCl2, 10 HEPES, pH 7.4)

  • This compound

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phlorizin (non-selective SGLT inhibitor for positive control)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture HK-2 cells in complete DMEM in a humidified incubator at 37°C and 5% CO2.

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4 cells/well).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Glucose Uptake Assay:

    • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.

    • Include control wells:

      • Total Uptake: Vehicle only.

      • Non-specific Uptake: A high concentration of a known SGLT inhibitor like Phlorizin (e.g., 100 µM).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

    • Add 100 µL of KRH buffer to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of Glucosuria in a Rodent Model

This protocol outlines a method to evaluate the in vivo efficacy of this compound by measuring urinary glucose excretion in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Metabolic cages

  • Glucose assay kit

  • Creatinine assay kit

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice to individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation and stable baseline measurements.

    • Prepare a dosing solution of this compound in the vehicle. A typical dose for an SGLT2 inhibitor might be in the range of 1-10 mg/kg, administered orally via gavage.

    • Administer a single dose of this compound or vehicle to the respective groups of mice.

  • Urine Collection and Measurement:

    • Collect urine from the metabolic cages over a 24-hour period post-dosing.

    • Record the total urine volume for each mouse.

    • Centrifuge the urine samples to remove any debris and store the supernatant at -20°C until analysis.

  • Biochemical Analysis:

    • Measure the glucose concentration in the urine samples using a commercially available glucose assay kit.

    • Measure the creatinine concentration in the urine samples using a commercially available creatinine assay kit. Normalizing glucose excretion to creatinine can account for variations in urine output.

  • Data Analysis:

    • Calculate the total amount of glucose excreted in the urine over the 24-hour period (mg/24h).

    • Calculate the urinary glucose to creatinine ratio (mg/mg).

    • Compare the urinary glucose excretion between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for SGLT2-IN-1 in Rodent Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs that have emerged as a cornerstone in the management of type 2 diabetes. Their mechanism of action involves the inhibition of SGLT2 in the proximal convoluted tubule of the kidney, leading to a reduction in the reabsorption of glucose from the glomerular filtrate and subsequent excretion of glucose in the urine. This glucosuric effect results in a lowering of blood glucose levels, independent of insulin secretion.

These application notes provide a comprehensive overview of the dosing and administration of a representative SGLT2 inhibitor, designated here as SGLT2-IN-1, for preclinical rodent studies. The protocols and data presented are synthesized from various studies on established SGLT2 inhibitors such as empagliflozin, dapagliflozin, and canagliflozin, and are intended to serve as a guide for researchers working with novel SGLT2 inhibitors.

Data Presentation: Dosing and Administration of SGLT2 Inhibitors in Rodents

The following tables summarize the dosing regimens for various SGLT2 inhibitors used in rat and mouse models. These data can be used as a starting point for determining the appropriate dosage of this compound in your experimental setting.

Table 1: Dosing of SGLT2 Inhibitors in Rat Models

SGLT2 InhibitorRat StrainDoseAdministration RouteVehicleKey Findings
DapagliflozinSprague-Dawley0.01-10 mg/kgOral5% 1-methyl-2-pyrrolidinone, 20% polyethylene glycol, 20 mmol/l sodium diphosphateDose-dependent increase in urine glucose and volume.[1]
DapagliflozinZucker Diabetic Fatty (ZDF)0.01-1.0 mg/kg (once daily for 14 days)Oral5% 1-methyl-2-pyrrolidinone, 20% polyethylene glycol, 20 mmol/l sodium diphosphateImproved prandial and fasting plasma glucose.[1]
EmpagliflozinZucker Diabetic Fatty (ZDF)10 and 30 mg/kg/day (for 6 weeks)Drinking waterNot specifiedRestored glycemic control and improved endothelial function.[2][3]
EmpagliflozinSprague-Dawley (STZ-induced)Not specifiedOralNot specifiedReduced blood glucose levels.[4]
EnavogliflozinSprague-Dawley0.3, 1, and 3 mg/kgIntravenous and OralNot specifiedDose-proportional pharmacokinetics. Oral bioavailability of 56.3–62.1%.[5]
LicogliflozinNot specifiedNot specifiedOralNot specifiedRapid absorption (tmax < 1 h) with an estimated absorption of 87%.[6]

Table 2: Dosing of SGLT2 Inhibitors in Mouse Models

SGLT2 InhibitorMouse StrainDoseAdministration RouteKey Findings
EmpagliflozinC57Bl/61 mg/kg (acute)OralReduced glucose excursion during an oral glucose tolerance test.[7]
Empagliflozindb/dbNot specifiedOral gavageImproved glucose homeostasis and preserved pancreatic beta cell mass.
EnavogliflozinNot specified0.3, 1, and 3 mg/kgIntravenous and OralDose-proportional pharmacokinetics. Oral bioavailability of 84.5–97.2%.[5]
IpragliflozinDiet-induced obese (DIO)1.5 mg/kg/day (in diet)DietAmeliorated rises in blood glucose levels.[8]
Ipragliflozindb/db6.5 mg/kg/day (in diet)DietReduced blood glucose levels.[8]
SotagliflozinAkimba (diabetic)25 mg/kg/day (for 8 weeks)Drinking waterDecreased blood glucose and improved polydipsia.[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise dose administration in rodents.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% 1-methyl-2-pyrrolidinone, 20% polyethylene glycol, and 20 mmol/l sodium diphosphate[1])

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the animal to calculate the exact volume of the dosing solution to be administered (typically 1-10 ml/kg body weight).[1]

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Administration via Drinking Water

This method is suitable for chronic studies and avoids the stress of repeated oral gavage.

Materials:

  • This compound

  • Drinking water

  • Calibrated water bottles

  • Animal scale

Procedure:

  • Preparation of Medicated Water:

    • Determine the average daily water consumption of the animals.

    • Calculate the amount of this compound needed to achieve the target daily dose based on the average water intake and body weight.

    • Dissolve the calculated amount of this compound in the drinking water. Prepare fresh medicated water regularly (e.g., daily or every few days) to ensure stability.

  • Administration and Monitoring:

    • Replace the regular drinking water bottles with the bottles containing the medicated water.

    • Measure the volume of water consumed daily to monitor the actual drug intake.

    • Monitor the body weight of the animals regularly to adjust the drug concentration in the drinking water if necessary.

Visualization of Pathways and Workflows

Signaling Pathway of SGLT2 Inhibition

The following diagram illustrates the mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Glucose_Filtrate->SGLT2 Na+ Urine Urinary Glucose Excretion Glucose_Filtrate->Urine Increased Excretion Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport GLUT2 GLUT2 Glucose_Blood Glucose Reabsorption GLUT2->Glucose_Blood Glucose_Cell->GLUT2 Facilitated Diffusion SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Experimental Workflow for Rodent Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of diabetes.

Experimental_Workflow start Start: Acclimatization of Rodents diabetes_induction Induction of Diabetes (e.g., STZ injection or high-fat diet) start->diabetes_induction baseline_measurement Baseline Measurements (Blood Glucose, Body Weight, etc.) diabetes_induction->baseline_measurement randomization Randomization into Treatment Groups baseline_measurement->randomization treatment Treatment Administration (Vehicle or this compound) randomization->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight, Food/Water Intake) treatment->monitoring endpoint Endpoint Measurements (e.g., OGTT, HbA1c, Tissue Collection) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for SGLT2 inhibitor studies in rodents.

References

Measuring Urinary Glucose Excretion with SGLT2 Inhibitor Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[1][2] Their primary mechanism of action involves the inhibition of SGLT2, a protein responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[1] By blocking this cotransporter in the proximal convoluted tubules, SGLT2 inhibitors prevent glucose reabsorption, leading to increased urinary glucose excretion (UGE), a process also known as glucosuria.[1][3][4] This insulin-independent mechanism not only lowers blood glucose levels but also contributes to weight loss and a reduction in blood pressure.[1] Measuring UGE is a critical pharmacodynamic endpoint in the development and clinical assessment of SGLT2 inhibitors, providing a direct quantification of the drug's primary effect.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 inhibitors selectively target the SGLT2 proteins located in the S1 and S2 segments of the proximal tubules of the kidneys.[4] Under normal physiological conditions, these transporters reabsorb the vast majority of glucose from the glomerular filtrate back into the bloodstream.[5] Inhibition of SGLT2 lowers the renal threshold for glucose, causing glucose to be excreted in the urine once plasma levels exceed this new, lower threshold.[2] This results in a net caloric loss and a reduction in plasma glucose concentrations, independent of insulin secretion or sensitivity.[5]

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_cell Tubular Epithelial Cell Bloodstream Bloodstream Tubular_Lumen Tubular Lumen (Urine) SGLT2 SGLT2 Transporter Tubular_Lumen->SGLT2 Glucose enters cell Urine_Output Increased Urinary Glucose Excretion Tubular_Lumen->Urine_Output Excretion SGLT2->Bloodstream Glucose Reabsorption Glucose_Blood Glucose Glucose_Blood->Tubular_Lumen Filtration SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Blocks

Figure 1: SGLT2 Inhibition Pathway.

Experimental Protocols

Accurate measurement of UGE is fundamental to assessing the efficacy of SGLT2 inhibitors. The following protocols provide a framework for conducting these measurements in both preclinical and clinical research settings.

Protocol 1: Preclinical Measurement of UGE in Rodent Models

This protocol is designed for use with rat or mouse models of diabetes (e.g., Zucker Diabetic Fatty rats).[6]

1. Animal Acclimation and Housing:

  • House animals individually in metabolic cages for at least 3 days prior to the study for acclimation.

  • Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Dosing and Urine Collection:

  • Administer the SGLT2 inhibitor or vehicle control via oral gavage at a predetermined dose.

  • Immediately following dosing, begin a 24-hour urine collection. Ensure collection tubes are kept on ice or in a refrigerated fraction collector to prevent glucose degradation.

  • Record the total urine volume for each animal.

3. Sample Processing and Storage:

  • At the end of the collection period, centrifuge the urine samples (e.g., at 1500 x g for 10 minutes at 4°C) to remove any particulate matter.

  • Store the supernatant at -80°C until analysis.

4. Glucose Quantification (Glucose Oxidase Assay):

  • Thaw urine samples on ice.

  • Prepare a standard curve using known concentrations of glucose.

  • Use a commercial glucose oxidase assay kit, following the manufacturer's instructions.[7][8] This assay is specific for glucose and minimizes interference from other reducing substances in urine.[9][10]

  • Briefly, the glucose oxidase enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide (H2O2). The H2O2 then reacts with a colorimetric probe in the presence of peroxidase to generate a colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the glucose concentration in each urine sample by interpolating from the standard curve.

5. Calculation of Total UGE:

  • Total 24-hour UGE (in mg) = Glucose Concentration (mg/mL) x Total Urine Volume (mL).

Protocol 2: Clinical Measurement of UGE in Human Subjects

This protocol outlines the procedure for measuring UGE in a clinical trial setting.

1. Subject Instructions and Diet Standardization:

  • Provide subjects with detailed instructions for a 24-hour urine collection.

  • To minimize variability, subjects should maintain their usual diet and fluid intake, which should be recorded.

2. Urine Collection:

  • The collection begins after the subject voids and discards the first morning urine.

  • All subsequent urine for the next 24 hours is collected in a provided container, which should be kept refrigerated or in a cool place.

  • The final collection is the first-morning void on the following day.

  • The SGLT2 inhibitor or placebo is typically administered at the beginning of the collection period.

3. Sample Processing and Measurement:

  • Upon receipt at the clinical site, the total volume of the 24-hour urine collection is measured and recorded.

  • An aliquot is taken for analysis and can be stored at -80°C.

  • Urinary glucose concentration is measured using a validated method, such as the glucose oxidase assay described in the preclinical protocol. To account for variations in urine concentration, it is also common to measure urinary creatinine and express glucose excretion as a glucose-to-creatinine ratio.[11]

4. Data Analysis:

  • Calculate the total 24-hour UGE as: UGE ( g/24h ) = [Glucose Concentration (g/L) x Total Urine Volume (L/24h)].

  • Compare UGE values between the treatment and placebo groups.

Experimental Workflow

The general workflow for a UGE study involves several key stages, from subject preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject_Prep Subject Acclimation (Preclinical) or Instruction (Clinical) Baseline Baseline Sample Collection (Optional) Subject_Prep->Baseline Dosing Administer SGLT2-IN-1 or Vehicle/Placebo Baseline->Dosing Collection 24-Hour Urine Collection Dosing->Collection Processing Measure Volume & Aliquot Sample Collection->Processing Assay Glucose Quantification (e.g., Glucose Oxidase Assay) Processing->Assay Calculation Calculate Total UGE Assay->Calculation Data_Analysis Statistical Analysis and Reporting Calculation->Data_Analysis

Figure 2: General Workflow for UGE Measurement.

Data Presentation

The effect of SGLT2 inhibitors on UGE is dose-dependent and influenced by factors such as baseline glycemic control and renal function.[12] Treatment typically results in a substantial increase in UGE compared to baseline or placebo.

Table 1: Representative Changes in 24-Hour Urinary Glucose Excretion (UGE) with SGLT2 Inhibitor Treatment

Subject GroupTreatmentBaseline UGE ( g/24h )Post-Treatment UGE ( g/24h )Change from Baseline ( g/24h )
Healthy Volunteers Placebo~0-2~0-2No significant change
SGLT2 Inhibitor (e.g., 20 mg Dapagliflozin)~0-2~55-60[13][14]↑ ~55-60
Patients with T2DM PlaceboVariable (e.g., 5-15)Variable (e.g., 5-15)No significant change
(Normal Renal Function)SGLT2 Inhibitor (e.g., Canagliflozin)~6.0[11]~34.4-67.5[11][12]↑ ~28-61
Patients with T2DM SGLT2 InhibitorVariable~35.1[12]↑ ~30-35
(Moderate Renal Impairment)
Patients with T2DM SGLT2 InhibitorVariable~13.5[12]↑ ~10-15
(Severe Renal Impairment)

Note: The values presented are illustrative and can vary significantly based on the specific SGLT2 inhibitor, dose, patient population, baseline plasma glucose, and renal function.[12] The glucosuric effect of SGLT2 inhibitors is attenuated in patients with impaired renal function.[12]

Logical Relationships

The magnitude of UGE induced by an SGLT2 inhibitor is directly related to the plasma glucose concentration and the glomerular filtration rate (GFR). A higher plasma glucose level leads to a greater filtered load of glucose, and thus more glucose is available for excretion when reabsorption is blocked.

Logical_Relationship SGLT2_Dose SGLT2 Inhibitor Dose Reabsorption_Block Blockade of Glucose Reabsorption SGLT2_Dose->Reabsorption_Block Determines extent of Plasma_Glucose Plasma Glucose Concentration Filtered_Load Filtered Glucose Load Plasma_Glucose->Filtered_Load Directly proportional to GFR Glomerular Filtration Rate (GFR) GFR->Filtered_Load Directly proportional to UGE Urinary Glucose Excretion (UGE) Filtered_Load->UGE Increases Reabsorption_Block->UGE Increases

Figure 3: Factors Influencing UGE.

Measuring urinary glucose excretion is a direct and reliable method for assessing the pharmacodynamic effect of SGLT2 inhibitors. The protocols outlined provide a robust framework for obtaining accurate and reproducible data in both preclinical and clinical research. Careful execution of sample collection, processing, and analysis using specific methods like the glucose oxidase assay is essential for the successful evaluation of this important class of therapeutic agents. The resulting data are crucial for understanding dose-response relationships, efficacy, and the physiological impact of SGLT2 inhibition.

References

Application Notes and Protocols for the Use of SGLT2-IN-1 in Combination with Other Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as SGLT2-IN-1, represent a significant advancement in the management of type 2 diabetes (T2D). Their unique insulin-independent mechanism of action, which promotes urinary glucose excretion, offers a complementary approach to existing anti-diabetic therapies.[1][2] Combining SGLT2 inhibitors with other classes of anti-diabetic drugs can target multiple pathophysiological pathways of T2D, leading to improved glycemic control and other metabolic benefits.[3][4] These application notes provide a comprehensive overview of the use of this compound in combination with other anti-diabetic compounds, including quantitative efficacy and safety data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

SGLT2 inhibitors lower blood glucose by blocking the reabsorption of glucose in the proximal renal tubules.[5][6] This mechanism is independent of beta-cell function and insulin sensitivity, making them effective at various stages of T2D.[3] Combination therapy is a cornerstone of T2D management as the disease progresses, and the distinct mechanism of SGLT2 inhibitors makes them an attractive option for use with other agents like metformin, dipeptidyl peptidase-4 (DPP-4) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.[2][4]

Data Presentation: Efficacy and Safety of Combination Therapies

The following tables summarize the quantitative data from clinical studies on the efficacy and safety of SGLT2 inhibitors in combination with other anti-diabetic compounds.

Table 1: Glycemic and Weight Control with SGLT2 Inhibitor Combination Therapies

Combination TherapyChange in HbA1c (%)Change in Body Weight (kg)
SGLT2i + Metformin vs. Metformin Monotherapy
Initial Combination-0.55[7]-2.00[7]
Add-on Therapy-0.61[1]-2.0 to -4.0[8]
SGLT2i + DPP-4 Inhibitor vs. DPP-4 Inhibitor Monotherapy
Add-on Therapy-0.62[9]Significant reduction vs. DPP4i alone[9]
SGLT2i + GLP-1 Receptor Agonist vs. Monotherapy
Add-on Therapy (Exenatide + Dapagliflozin)-2.0 (vs. baseline)[10]-3.4 (vs. baseline)[10]

Table 2: Blood Pressure and Adverse Events with SGLT2 Inhibitor Combination Therapies

Combination TherapyChange in Systolic Blood Pressure (mmHg)Key Adverse Events (Relative Risk)
SGLT2i + Metformin vs. Metformin Monotherapy -1.66 to -6.9[8]Genital Infections: 2.22[7]
Diarrhea (vs. SGLT2i monotherapy): 2.23[7]
SGLT2i + DPP-4 Inhibitor vs. DPP-4 Inhibitor Monotherapy Modest reductionsLow risk of hypoglycemia[9]
SGLT2i + GLP-1 Receptor Agonist vs. Monotherapy Greater reduction than monotherapy[10]Generally well-tolerated[3]

Experimental Protocols

In Vitro Assays

1. SGLT2 Inhibition Assay:

  • Objective: To determine the in vitro potency and selectivity of this compound.

  • Methodology:

    • Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2.

    • Plate the cells in a 96-well format.

    • Wash the cells with a sodium-containing buffer.

    • Add varying concentrations of this compound dissolved in the buffer.

    • Initiate glucose uptake by adding a solution containing radiolabeled non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Mitochondrial Function Assessment:

  • Objective: To evaluate the off-target effects of this compound on mitochondrial respiration.

  • Methodology:

    • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cultured cells (e.g., human umbilical vein endothelial cells - HUVECs).[11]

    • Seed cells in a Seahorse XF microplate.

    • Treat the cells with different concentrations of this compound.

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.

    • Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vivo Studies (Animal Models)

1. Efficacy in a Type 2 Diabetes Animal Model:

  • Objective: To assess the glucose-lowering efficacy and metabolic effects of this compound in combination with metformin in a diabetic animal model.

  • Animal Model: Zucker diabetic fatty (ZDF) rats or diet-induced obese (DIO) mice are commonly used models of T2D.[12][13]

  • Methodology:

    • Acclimatize the animals and induce diabetes if necessary (e.g., through a high-fat diet).

    • Divide the animals into treatment groups: Vehicle control, this compound alone, Metformin alone, and this compound + Metformin combination.

    • Administer the compounds orally once daily for a specified period (e.g., 4-8 weeks).

    • Monitor body weight, food intake, and water intake regularly.

    • Collect blood samples at baseline and at the end of the study to measure fasting blood glucose, HbA1c, and plasma insulin levels.

    • Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose disposal.

    • Collect 24-hour urine samples to measure urinary glucose excretion.

    • At the end of the study, sacrifice the animals and collect tissues (e.g., liver, pancreas, adipose tissue) for further analysis (e.g., histology, gene expression).

2. Assessment of Beta-Cell Function:

  • Objective: To determine the effect of combination therapy on pancreatic beta-cell function.

  • Methodology:

    • Following a chronic in vivo study as described above, isolate pancreatic islets from the treated animals.

    • Perform a glucose-stimulated insulin secretion (GSIS) assay on the isolated islets.

    • Incubate batches of islets with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Additionally, pancreatic tissue sections can be stained for insulin and glucagon to assess islet morphology and beta-cell mass.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the complementary mechanisms of action when this compound is used in combination with other anti-diabetic agents.

SGLT2i_Combination_Mechanisms cluster_kidney Kidney (Proximal Tubule) cluster_pancreas_gut Pancreas & Gut cluster_liver_muscle Liver & Muscle SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption UGE Urinary Glucose Excretion Glucose_Reabsorption->UGE Reduces Blood_Glucose Blood Glucose UGE->Blood_Glucose Lowers SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibits DPP4i DPP-4 Inhibitor Incretins Incretins (GLP-1) DPP4i->Incretins Increases GLP1_RA GLP-1 RA GLP1_RA->Incretins Mimics Insulin_Secretion Insulin Secretion Incretins->Insulin_Secretion Stimulates Glucagon_Secretion Glucagon Secretion Incretins->Glucagon_Secretion Inhibits Insulin_Secretion->Blood_Glucose Lowers Glucagon_Secretion->Blood_Glucose Raises Metformin Metformin HGP Hepatic Glucose Production Metformin->HGP Inhibits Insulin_Sensitivity Insulin Sensitivity Metformin->Insulin_Sensitivity Increases HGP->Blood_Glucose Raises Insulin_Sensitivity->Blood_Glucose Lowers

Caption: Complementary mechanisms of this compound and other anti-diabetic drugs.

Experimental Workflows

The following diagram outlines a typical preclinical workflow for evaluating the combination therapy of this compound with another anti-diabetic compound.

Preclinical_Workflow start Start: Hypothesis Generation invitro In Vitro Studies (e.g., SGLT2 Inhibition Assay, Mitochondrial Function) start->invitro animal_model Animal Model Selection (e.g., ZDF rats, DIO mice) invitro->animal_model treatment Chronic Treatment (4-8 weeks) - Vehicle - this compound - Compound X - Combination animal_model->treatment monitoring In-life Monitoring - Body Weight - Food/Water Intake - Blood Glucose treatment->monitoring terminal_studies Terminal Studies - OGTT - Blood/Urine Collection - Tissue Harvesting monitoring->terminal_studies analysis Data Analysis - HbA1c, Insulin - Histology - Gene Expression terminal_studies->analysis end End: Efficacy & Safety Profile analysis->end

Caption: Preclinical workflow for combination therapy evaluation.

Conclusion

The combination of this compound with other anti-diabetic agents offers a multifaceted approach to managing type 2 diabetes. The complementary mechanisms of action can lead to superior glycemic control, weight reduction, and blood pressure lowering compared to monotherapy. The provided protocols and workflows offer a framework for the preclinical and in vitro evaluation of such combination therapies. Researchers should carefully consider the specific animal models and assays to best address their scientific questions regarding the efficacy and safety of novel anti-diabetic drug combinations.

References

Application Notes and Protocols: Western Blot Analysis of SGLT2 Expression Following SGLT2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Sodium-Glucose Cotransporter 2 (SGLT2) protein expression by Western blot in a human kidney proximal tubule cell line (HK-2) following treatment with a representative SGLT2 inhibitor, SGLT2-IN-1.

Introduction

Sodium-Glucose Cotransporter 2 (SGLT2) is a key protein responsible for the reabsorption of glucose in the kidneys.[1] Its inhibition is a therapeutic strategy for managing type 2 diabetes.[2] SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[2] Beyond glycemic control, these inhibitors have shown protective effects on the cardiovascular and renal systems, partly through the modulation of various cellular signaling pathways, including the AMPK/mTOR pathway.[3] Understanding the effect of specific inhibitors, such as this compound, on SGLT2 expression and downstream signaling is crucial for drug development and research. This document outlines a comprehensive protocol for treating HK-2 cells with an SGLT2 inhibitor and subsequently analyzing SGLT2 protein levels via Western blotting.

Data Presentation

The following table summarizes the key quantitative parameters for the Western blot protocol.

ParameterRecommended Value/RangeNotes
Cell Culture
Cell LineHK-2 (Human Kidney Proximal Tubule Cells)Endogenously express SGLT2.
Seeding Density5 x 10^5 cells/well in a 6-well plateAdjust based on cell growth rate.
This compound Treatment
This compound Concentration1 µMBased on effective concentrations of similar inhibitors like dapagliflozin.[4] Optimization may be required.
Treatment Duration48 - 72 hoursTime-course experiments are recommended to determine the optimal treatment time.[4]
Vehicle ControlDMSO (Dimethyl sulfoxide)The final concentration should not exceed 0.1% to avoid cytotoxicity.
Protein Extraction
Lysis BufferRIPA Buffer with Protease & Phosphatase InhibitorsIdeal for extracting membrane-bound proteins like SGLT2.[5][6]
Protein QuantificationBCA AssayRecommended for accuracy.
Western Blotting
Protein Loading20-30 µg per lane
Gel Percentage8-10% SDS-PAGE
Antibody Dilutions
Primary Anti-SGLT2 Antibody1:500 - 1:2000Dilution should be optimized based on the antibody datasheet.
Loading Control Antibody (e.g., β-actin, GAPDH)1:1000 - 1:5000
Secondary Antibody (HRP-conjugated)1:2000 - 1:10000

Experimental Protocols

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed HK-2 cells in 6-well plates at a density of 5 x 10^5 cells per well in complete growth medium.

  • Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve a final concentration of 1 µM. Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).

  • Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the medium containing 1 µM this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.

Part 2: Protein Extraction
  • Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Buffer Addition: Add 100-150 µL of ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to each well.[5][6]

  • Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Part 3: Western Blotting
  • Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane into an 8-10% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SGLT2 antibody diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., anti-β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the SGLT2 band intensity to the corresponding loading control band intensity.

Mandatory Visualization

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting A Seed HK-2 Cells B Culture to 70-80% Confluency A->B C Treat with this compound (1 µM) or Vehicle B->C D Incubate for 48-72 hours C->D E Wash Cells with Ice-Cold PBS D->E F Lyse Cells with RIPA Buffer E->F G Centrifuge and Collect Supernatant F->G H Quantify Protein (BCA Assay) G->H I Prepare Samples with Laemmli Buffer H->I J SDS-PAGE I->J K Transfer to PVDF Membrane J->K L Block Membrane K->L M Incubate with Primary Antibody (Anti-SGLT2) L->M N Incubate with Secondary Antibody M->N O Detect with ECL N->O P Image and Analyze Data O->P

Caption: Experimental workflow for Western blot analysis of SGLT2.

G SGLT2_IN_1 This compound SGLT2 SGLT2 SGLT2_IN_1->SGLT2 AMPK AMPK SGLT2_IN_1->AMPK Activates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mTOR mTOR AMPK->mTOR Protein_Synthesis Protein Synthesis (e.g., SGLT2) mTOR->Protein_Synthesis Autophagy Autophagy mTOR->Autophagy

Caption: SGLT2 inhibitor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SGLT2-IN-1 Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of SGLT2-IN-1 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?

A1: this compound is sparingly soluble in aqueous buffers. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a stock solution of this compound. For cellular assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a small volume of the buffer, and then add this intermediate solution to the rest of the buffer while vortexing.

  • Use of Co-solvents and Surfactants: Incorporating co-solvents such as polyethylene glycol 300 (PEG300) and surfactants like Tween-80 can significantly enhance the solubility of this compound in aqueous solutions.

  • Employing Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility.

  • Sonication and Heating: If precipitation occurs, gentle warming and/or sonication of the solution can help redissolve the compound. However, the stability of this compound under these conditions should be considered.

  • Lowering the Stock Concentration: If you are using a very high concentration DMSO stock (e.g., 100 mM), try preparing a lower concentration stock (e.g., 10 mM) in DMSO first, and then dilute it into your aqueous buffer.

Q3: What is the maximum achievable concentration of this compound in an aqueous-based solution for in vitro experiments?

A3: With the use of solubility enhancers, a concentration of at least 5 mg/mL can be achieved. The following tables summarize established protocols for achieving this concentration. For direct dissolution in aqueous buffers without enhancers, the solubility is significantly lower. For instance, a similar SGLT2 inhibitor, ipragliflozin, achieves a solubility of approximately 0.13 mg/mL in a 1:7 solution of ethanol:PBS (pH 7.2). Another inhibitor, sotagliflozin, reaches about 0.5 mg/ml in a 1:1 ethanol:PBS (pH 7.2) solution.[1][2]

Quantitative Data on this compound Solubilization

The following tables provide quantitative data for preparing this compound solutions.

Table 1: High-Concentration Formulation of this compound (≥ 5 mg/mL)

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 5 mg/mL
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 5 mg/mL

Data sourced from MedchemExpress product information.

Table 2: Comparative Solubility of other SGLT2 Inhibitors in Aqueous Buffer with a Co-solvent

CompoundCo-Solvent SystemFinal Concentration
Ipragliflozin1:7 solution of ethanol:PBS (pH 7.2)~ 0.13 mg/mL
Sotagliflozin1:1 solution of ethanol:PBS (pH 7.2)~ 0.5 mg/mL

Data sourced from Cayman Chemical product information.[1][2]

Experimental Protocols

Protocol 1: Preparation of a ≥ 5 mg/mL this compound Solution using Co-solvents

This protocol is suitable for in vivo studies or in vitro assays requiring a higher concentration of this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, add the solvents in the following order, ensuring complete mixing after each addition:

    • 100 µL of 50 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Vortex the solution until it is clear. Gentle warming or sonication can be applied if necessary to aid dissolution.

Protocol 2: Preparation of a ≥ 5 mg/mL this compound Solution using Cyclodextrin

This protocol provides an alternative formulation for achieving a high concentration of this compound.

Materials:

  • This compound

  • DMSO

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in Saline.

  • To prepare 1 mL of the final solution, add 100 µL of the 50 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in Saline solution.

  • Mix thoroughly until a clear solution is obtained.

Visualizations

Signaling Pathway

SGLT2_Signaling_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Urine Urine Glucose_Lumen->Urine Excretion (with SGLT2 inhibition) Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Sodium_Lumen->Urine Excretion (with SGLT2 inhibition) SGLT2_Inhibitor This compound SGLT2_Inhibitor->SGLT2 Inhibition Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Cell->GLUT2 NaK_Pump Na+/K+ ATPase Sodium_Cell->NaK_Pump Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Potassium_Cell K+ NaK_Pump->Potassium_Cell Sodium_Blood Sodium NaK_Pump->Sodium_Blood Active Transport Potassium_Blood K+ Potassium_Blood->NaK_Pump experimental_workflow cluster_protocol1 Protocol 1: Co-solvents cluster_protocol2 Protocol 2: Cyclodextrin start Start: this compound Powder stock_prep Prepare 50 mg/mL Stock in DMSO start->stock_prep p1_mix Add DMSO stock, PEG300, Tween-80, Saline stock_prep->p1_mix p2_prep_cd Prepare 20% SBE-β-CD in Saline stock_prep->p2_prep_cd p1_vortex Vortex to Clarity p1_mix->p1_vortex troubleshoot Precipitation? p1_vortex->troubleshoot p2_mix Add DMSO stock to SBE-β-CD solution p2_prep_cd->p2_mix p2_vortex Mix until Clear p2_mix->p2_vortex p2_vortex->troubleshoot final_solution Final Solution (≥ 5 mg/mL) troubleshoot->final_solution No remedy Gentle Warming / Sonication troubleshoot->remedy Yes remedy->final_solution troubleshooting_logic start This compound Precipitates in Aqueous Buffer q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Lower stock concentration or dilute further q1->a1_no No q2 Did you perform stepwise dilution? a1_yes->q2 a1_no->start a2_yes Consider solubility enhancers q2->a2_yes Yes a2_no Try stepwise dilution q2->a2_no No enhancers Use Co-solvents (PEG300, Tween-80) or Cyclodextrin (SBE-β-CD) a2_yes->enhancers a2_no->start q3 Still precipitation? enhancers->q3 a3_yes Apply gentle heat or sonication q3->a3_yes Yes a3_no Solution is ready q3->a3_no No a3_yes->q3

References

Technical Support Center: Optimizing SGLT2-IN-1 Concentration for In Vitro Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of SGLT2-IN-1 in in vitro glucose uptake assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro glucose uptake experiments using this compound.

Issue Potential Cause Recommended Solution
No or low inhibition of glucose uptake Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit SGLT2. The IC50 for this compound is 33 nM in CHO cells expressing human SGLT2.[1]Optimize Concentration: Perform a dose-response curve starting from a low concentration (e.g., 1 nM) up to a higher concentration (e.g., 1 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Low SGLT2 Expression in Cell Line: The chosen cell line may not express SGLT2 or expresses it at very low levels. SGLT2 is primarily expressed in the renal proximal tubules.[2][3]Select Appropriate Cell Line: Use a cell line known to endogenously express SGLT2, such as human kidney proximal tubule epithelial cells (e.g., HK-2 cells).[4][5] Alternatively, use a cell line stably overexpressing human SGLT2.
Incorrect Assay Protocol: The timing of inhibitor incubation or glucose uptake measurement may be inappropriate.Review and Optimize Protocol: Ensure pre-incubation with this compound is sufficient (typically 30-60 minutes) before adding the glucose tracer. The glucose uptake period should be short (e.g., 4-15 minutes) to measure initial uptake rates.[6][7]
High variability between replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in glucose uptake.Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and reach the desired confluency before starting the experiment.
This compound Solubility Issues: The inhibitor may precipitate out of solution, leading to inconsistent concentrations in the wells. This compound is soluble in DMSO.[1]Proper Dissolution and Dilution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final working concentration, dilute the stock solution in the assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.
Unexpected or off-target effects Supra-pharmacological Concentrations: High concentrations of SGLT2 inhibitors can lead to off-target effects, such as inhibition of mitochondrial function or other glucose transporters (e.g., GLUT1).[8][9][10]Use Appropriate Concentrations: Stick to concentrations around the IC50 or within the pharmacological range determined from your dose-response curve. Be aware that some SGLT2 inhibitors, like canagliflozin, have shown off-target effects at concentrations in the low micromolar range.[8][9]
Inhibition of SGLT1: Although this compound is selective for SGLT2 over SGLT1, very high concentrations might lead to some inhibition of SGLT1, which is also involved in glucose transport.[1][3]Assess SGLT1 Inhibition: If SGLT1 is expressed in your cell model, consider testing the effect of this compound on SGLT1-mediated glucose uptake, especially at higher concentrations.
Difficulty interpreting results High Background Glucose Uptake: The chosen cell line may have high basal glucose uptake mediated by other transporters (e.g., GLUTs), masking the effect of SGLT2 inhibition.Use Specific Inhibitors: To dissect the contribution of different transporters, use inhibitors for other glucose transporters, such as cytochalasin B for GLUTs, in your experimental design.[7][11]
Lack of Positive Control: Without a positive control, it is difficult to validate the assay and the inhibitory effect.Include a Positive Control: Use a well-characterized SGLT2 inhibitor, such as dapagliflozin or canagliflozin, as a positive control in your experiments.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is a protein primarily found in the proximal tubules of the kidneys and is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[12][13] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased glucose excretion.[14] In an in vitro setting, this inhibition directly reduces the uptake of glucose into cells expressing SGLT2.

What is a good starting concentration for this compound in a glucose uptake assay?

A good starting point for a dose-response experiment is to test a range of concentrations around the reported IC50 value. The IC50 of this compound for human SGLT2 is 33 nM.[1] A suggested concentration range to test would be from 1 nM to 1 µM to establish a clear dose-response curve in your specific cell model.

How should I prepare and store this compound solutions?

This compound should be dissolved in DMSO to prepare a stock solution.[1] For long-term storage, the stock solution should be kept at -20°C or -80°C. When preparing working solutions, the DMSO stock should be diluted in the appropriate aqueous assay buffer. It is recommended to avoid repeated freeze-thaw cycles.

What cell lines are suitable for this compound glucose uptake assays?

The ideal cell line for studying this compound is one that endogenously expresses SGLT2 at a functional level. Human kidney proximal tubule cell lines, such as HK-2, are a suitable choice.[4][5] Alternatively, cell lines that have been genetically engineered to stably express human SGLT2, such as CHO or HEK293 cells, are commonly used.[1]

What are the potential off-target effects of SGLT2 inhibitors?

At higher, supra-pharmacological concentrations, some SGLT2 inhibitors have been shown to have off-target effects. These can include the inhibition of mitochondrial function, particularly with canagliflozin, and the inhibition of other glucose transporters like GLUT1.[8][9][10] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects. SGLT2 inhibitors can also influence cellular signaling pathways such as AMPK and SIRT1.[15][16]

Experimental Protocols

Radiolabeled Glucose Uptake Assay

This protocol is adapted from standard methods for measuring glucose uptake using a radiolabeled glucose analog.[6][7]

Materials:

  • Cells expressing SGLT2 (e.g., HK-2 or SGLT2-transfected HEK293 cells)

  • 24-well plates

  • Krebs-Ringer-Phosphate (KRP) buffer or similar physiological buffer

  • This compound

  • [³H]-2-deoxy-D-glucose (³H-2DG)

  • Unlabeled 2-deoxy-D-glucose

  • Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, wash the cells twice with warm KRP buffer. Then, incubate the cells in glucose-free KRP buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Incubation: Aspirate the starvation buffer and add KRP buffer containing different concentrations of this compound or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRP buffer containing ³H-2DG (final concentration ~0.5-1 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration to mimic physiological conditions, e.g., 5 mM). Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the glucose-containing buffer and washing the cells three times with ice-cold KRP buffer.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Calculate the percentage of glucose uptake inhibition relative to the vehicle control.

Fluorescent Glucose Uptake Assay

This protocol utilizes a fluorescent glucose analog, 2-NBDG, and is a non-radioactive alternative.[4][5][17]

Materials:

  • Cells expressing SGLT2

  • 96-well black, clear-bottom plates

  • Glucose-free culture medium

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Wash the cells with glucose-free medium and then incubate with glucose-free medium containing various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL. Incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm). Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence from wells with no cells. Calculate the percentage of glucose uptake inhibition relative to the vehicle control.

Visualizations

SGLT2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Transport Glucose_in Intracellular Glucose SGLT2->Glucose_in SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibition

Caption: Mechanism of this compound action on cellular glucose uptake.

Glucose_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed cells in multi-well plate B Culture to desired confluency A->B C Wash and starve cells in glucose-free buffer B->C D Pre-incubate with This compound or vehicle C->D E Add glucose tracer (e.g., ³H-2DG or 2-NBDG) D->E F Incubate for glucose uptake E->F G Stop uptake and wash cells F->G H Lyse cells G->H I Measure signal (Radioactivity or Fluorescence) H->I J Normalize data and calculate inhibition I->J

Caption: Experimental workflow for an in vitro glucose uptake assay.

References

Technical Support Center: SGLT2-IN-1 Off-Target Effects in Non-Renal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: SGLT2-IN-1 is an active metabolite of the SGLT2 inhibitor dapagliflozin. Due to the limited availability of specific data on the off-target effects of this compound, this document primarily refers to studies conducted with dapagliflozin. The off-target effects of this compound are presumed to be similar to its parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in non-renal cell lines?

A1: Based on studies with its parent compound dapagliflozin, the primary off-target effects of this compound in non-renal cell lines are the inhibition of the sodium-hydrogen exchanger 1 (NHE1) and the activation of AMP-activated protein kinase (AMPK). These effects have been observed in various cell types, including cardiomyocytes and cancer cell lines.

Q2: How does this compound (dapagliflozin) inhibit NHE1?

A2: Dapagliflozin has been shown to directly bind to NHE1. This interaction is thought to be a key mechanism behind the cardioprotective effects observed with this class of drugs, independent of their SGLT2 inhibition in the kidneys.

Q3: What is the mechanism of AMPK activation by this compound (dapagliflozin) in cancer cells?

A3: In cancer cells, dapagliflozin has been observed to increase the phosphorylation of AMPK. This activation is linked to the induction of apoptosis and cell cycle arrest, suggesting a potential anti-cancer role for this compound. The precise upstream mechanism leading to AMPK activation is still under investigation but may be related to metabolic stress induced by the inhibitor.

Q4: Are the off-target effects of this compound dose-dependent?

A4: Yes, the off-target effects of dapagliflozin have been shown to be dose-dependent in various in vitro studies. The concentration required to elicit these effects can vary depending on the cell line and the specific endpoint being measured.

Q5: In which non-renal cell lines have the off-target effects of dapagliflozin been studied?

A5: Off-target effects of dapagliflozin have been investigated in a range of non-renal cell lines, including:

  • Cardiac cell lines: H9c2 rat cardiomyocytes, isolated mouse cardiomyocytes, and human atrial cardiomyocytes.

  • Cancer cell lines: Human renal cell carcinoma (Caki-1), breast cancer cells, and colon cancer cell lines.

  • Fibroblasts: Mouse cardiofibroblasts.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of NHE1 activity observed.
Possible Cause Troubleshooting Step
Suboptimal concentration of this compound/dapagliflozin Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations used in published studies for dapagliflozin's effect on NHE1 range from 1 µM to 30 µM.
Inappropriate assay for NHE1 activity Ensure you are using a validated method to measure NHE1 activity, such as monitoring intracellular pH recovery after an acid load using a pH-sensitive fluorescent dye (e.g., BCECF-AM).
Cell line does not express sufficient levels of NHE1 Confirm NHE1 expression in your cell line using Western blot or qPCR.
Incorrect experimental buffer composition NHE1 activity is sensitive to extracellular sodium concentration. Ensure your buffers are correctly prepared and maintained throughout the experiment.
Problem 2: Lack of AMPK activation upon treatment with this compound/dapagliflozin.
Possible Cause Troubleshooting Step
Insufficient treatment duration Optimize the incubation time with the inhibitor. AMPK activation is a dynamic process, and the peak phosphorylation may occur at different time points in different cell lines. A time-course experiment is recommended.
Low sensitivity of detection method Use a highly sensitive and specific antibody for phosphorylated AMPK (Thr172) for Western blot analysis. Ensure proper protein loading and transfer.
Cell culture conditions Factors such as glucose concentration in the culture medium can influence baseline AMPK activity. Standardize your cell culture conditions to minimize variability.
Cell line-specific differences The response to SGLT2 inhibitors can be cell-type specific. Consider using a positive control for AMPK activation (e.g., AICAR) to confirm that the pathway is functional in your cell line.

Quantitative Data Summary

Table 1: On-target and Off-target Inhibitory Activity of this compound and Dapagliflozin

CompoundTargetCell LineAssay TypeIC50 / KDCitation
This compound SGLT2CHO cells (human SGLT2 transfected)Glucose uptake33 nM[1]
This compound SGLT2293 cells (human SGLT2 expressing)Glucose uptake9.4 nM[1]
This compound SGLT1COS-7 cells (human SGLT1 expressing)Glucose uptake970 nM[1]
Dapagliflozin NHE1-Surface Plasmon Resonance1.09 µM[2]

Note: IC50 is the half-maximal inhibitory concentration. KD is the dissociation constant.

Key Experimental Protocols

Protocol 1: Assessment of NHE1 Activity using Intracellular pH Measurement

Objective: To determine the effect of this compound/dapagliflozin on NHE1 activity by measuring the rate of intracellular pH (pHi) recovery after an acid load.

Materials:

  • Non-renal cell line of interest (e.g., H9c2 cardiomyocytes)

  • Cell culture medium and supplements

  • BCECF-AM (pH-sensitive fluorescent dye)

  • HEPES-buffered saline (HBS)

  • NH4Cl

  • This compound or dapagliflozin

  • Fluorescence microscope or plate reader with appropriate filters for BCECF

Procedure:

  • Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to 70-80% confluency.

  • Load cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

  • Perfuse the cells with HBS and record baseline BCECF fluorescence.

  • Induce an acid load by perfusing the cells with a solution containing 20 mM NH4Cl for 5 minutes, followed by a switch to a sodium-free HBS to wash out the NH4Cl.

  • Initiate pHi recovery by reintroducing sodium-containing HBS.

  • Record the change in BCECF fluorescence over time. The rate of pHi recovery is indicative of NHE1 activity.

  • To test the effect of the inhibitor, pre-incubate the cells with the desired concentration of this compound or dapagliflozin for a specified time before the acid load and maintain its presence throughout the experiment.

  • Analyze the data by calculating the initial rate of pHi recovery (dpHi/dt) from the fluorescence traces.

Protocol 2: Western Blot Analysis of AMPK Phosphorylation

Objective: To determine if this compound/dapagliflozin treatment leads to the activation of AMPK by detecting the phosphorylation of its alpha subunit at Threonine 172.

Materials:

  • Non-renal cell line of interest (e.g., Caki-1 cancer cells)

  • Cell culture medium and supplements

  • This compound or dapagliflozin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or dapagliflozin for the desired duration. Include a vehicle-treated control.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

Signaling Pathways and Experimental Workflows

SGLT2_IN_1_Off_Target_Signaling cluster_cardiac Cardiac Myocyte cluster_cancer Cancer Cell SGLT2_IN_1_cardiac This compound (Dapagliflozin) NHE1 NHE1 SGLT2_IN_1_cardiac->NHE1 Inhibition Na_in Intracellular Na⁺ NHE1->Na_in Decreased influx Ca_in Intracellular Ca²⁺ Na_in->Ca_in Reduced overload via NCX Cardioprotection Cardioprotection Ca_in->Cardioprotection SGLT2_IN_1_cancer This compound (Dapagliflozin) AMPK AMPK SGLT2_IN_1_cancer->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Apoptosis Apoptosis AMPK->Apoptosis CellCycleArrest Cell Cycle Arrest AMPK->CellCycleArrest mTOR->Apoptosis mTOR->CellCycleArrest

Caption: Off-target signaling pathways of this compound.

Experimental_Workflow cluster_NHE1 NHE1 Activity Assay cluster_AMPK AMPK Activation Assay NHE1_start Seed Cells NHE1_load Load with BCECF-AM NHE1_start->NHE1_load NHE1_treat Treat with this compound NHE1_load->NHE1_treat NHE1_acid Induce Acid Load NHE1_treat->NHE1_acid NHE1_measure Measure pHi Recovery NHE1_acid->NHE1_measure NHE1_analyze Analyze Data NHE1_measure->NHE1_analyze AMPK_start Seed Cells AMPK_treat Treat with this compound AMPK_start->AMPK_treat AMPK_lyse Cell Lysis AMPK_treat->AMPK_lyse AMPK_quantify Protein Quantification AMPK_lyse->AMPK_quantify AMPK_wb Western Blot for p-AMPK AMPK_quantify->AMPK_wb AMPK_analyze Analyze Data AMPK_wb->AMPK_analyze

Caption: General experimental workflows.

References

Technical Support Center: SGLT2-IN-1 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of SGLT2-IN-1 during storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). It is also known to be an active metabolite of dapagliflozin. To ensure its stability, this compound should be stored under the following conditions:

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 months
-20°CUp to 1 monthStore under a nitrogen atmosphere

Q2: I observed a loss of potency in my this compound sample. What are the likely causes?

Loss of potency in this compound is likely due to chemical degradation. As a C-glycoside, this compound is generally resistant to enzymatic hydrolysis. However, like its parent compound dapagliflozin, it can be susceptible to degradation under certain environmental conditions. Potential causes include:

  • Improper Storage Temperature: Storing the compound at temperatures above the recommended -20°C can accelerate degradation.

  • Exposure to Moisture (Hydrolysis): The presence of water can lead to hydrolytic degradation, especially under non-neutral pH conditions.

  • Exposure to Oxygen (Oxidation): this compound may be susceptible to oxidative degradation.[1] Storing under an inert gas like nitrogen is recommended for short-term storage at -20°C.

  • Exposure to Light (Photodegradation): Like many complex organic molecules, exposure to UV or visible light can induce degradation.[1] It is crucial to store this compound in a light-protected container.

  • Acidic or Basic Conditions: this compound is likely to degrade in the presence of strong acids or bases. Studies on the parent compound, dapagliflozin, have shown significant degradation under acidic and basic stress.[2][]

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound degradation.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of this compound- Confirm the identity of the new peaks using LC-MS/MS. - Review storage conditions and handling procedures. - Perform a forced degradation study to identify potential degradation products.
Reduced biological activity in assays Loss of active this compound due to degradation- Aliquot the stock solution to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC).
Precipitate formation in the stock solution Poor solubility or degradation- Ensure the solvent is appropriate and of high purity. - Gently warm the solution to aid dissolution, if the compound's thermal stability permits. - If precipitation persists, prepare a fresh stock solution.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions. This is based on established methods for its parent compound, dapagliflozin.[4][5]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Place the solid this compound in a hot air oven at a specified temperature (e.g., 70°C) for a defined period. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

4. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and analyze by a validated stability-indicating RP-HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the major degradation products using LC-MS/MS to elucidate their structures.

Table 1: Summary of Forced Degradation Conditions for Dapagliflozin (as a proxy for this compound)

Stress ConditionReagent/ParameterTypical ConditionsExpected Outcome for Dapagliflozin
Acid Hydrolysis1 N HCl60°C for 48 hoursSignificant degradation with the formation of degradation products.[6]
Base Hydrolysis1 N NaOH60°C for 6 hoursStable or minor degradation observed in some studies.[6][7]
Oxidation30% H₂O₂Room temperature for 30 minutesStable or minor degradation.[6][7]
Thermal DegradationHeat70°C for 60 hoursStable or minor degradation.[6]
Photolytic DegradationUV lightUV chamber for 60 hoursStable or minor degradation.[6]

Visualizations

Degradation_Pathway SGLT2_IN_1 This compound Acid_Deg Acidic Conditions (e.g., HCl) SGLT2_IN_1->Acid_Deg Base_Deg Basic Conditions (e.g., NaOH) SGLT2_IN_1->Base_Deg Oxid_Deg Oxidative Stress (e.g., H2O2) SGLT2_IN_1->Oxid_Deg Photo_Deg Photolytic Stress (UV/Vis Light) SGLT2_IN_1->Photo_Deg Thermal_Deg Thermal Stress (Heat) SGLT2_IN_1->Thermal_Deg Deg_Prod_A Degradation Product(s) (Hydrolytic) Acid_Deg->Deg_Prod_A Base_Deg->Deg_Prod_A Deg_Prod_B Degradation Product(s) (Oxidative) Oxid_Deg->Deg_Prod_B Deg_Prod_C Degradation Product(s) (Photolytic) Photo_Deg->Deg_Prod_C

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photolytic Stock_Solution->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Characterization HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: SGLT2-IN-1 and Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference with common laboratory assays when working with SGLT2-IN-1, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound is an active metabolite of dapagliflozin and exhibits high selectivity for SGLT2 over SGLT1.[1]

The primary mechanism of action of SGLT2 inhibitors, including this compound, is the blockage of glucose reabsorption in the proximal renal tubules, leading to significant urinary glucose excretion (glucosuria).[2][3] This intended pharmacological effect is also the primary source of interference with certain laboratory assays, particularly those involving urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), with an IC50 of 33 nM in CHO cells expressing human SGLT2.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2][3] This mechanism is independent of insulin secretion.[2] The general chemical structure of SGLT2 inhibitors, like this compound, consists of a glucose moiety linked to an aromatic group.[2]

Q2: Which laboratory assays are most likely to be affected by this compound?

The most significant and well-documented interferences occur with urinalysis , due to the high concentrations of glucose in the urine of subjects treated with SGLT2 inhibitors. Key affected assays include:

  • Urinary Creatinine Measurement: Particularly when using the Jaffe (alkaline picrate) method.[4][5]

  • Urine Glucose Measurement: Results will be significantly elevated, reflecting the pharmacological effect of the drug.

  • Urine Specific Gravity and Osmolality: The high glucose content can increase these values.

  • Urine Ketone Tests: SGLT2 inhibitors can sometimes be associated with euglycemic ketoacidosis.

  • Urine Ethanol Tests: False-positive results for ethanol have been reported due to the fermentation of urinary glucose by microorganisms, especially if the sample is not properly stored.

Q3: Does this compound interfere with blood glucose monitoring?

Current evidence suggests that SGLT2 inhibitors, as a class, do not interfere with up-to-date potentiometric and amperometric blood glucose monitoring systems.

Q4: What is the expected range of urinary glucose concentration in subjects treated with SGLT2 inhibitors?

Treatment with SGLT2 inhibitors can lead to the excretion of 70 to 100 grams of glucose in the urine per day.[3] This can result in urinary glucose concentrations as high as 500 mmol/L.[6]

Troubleshooting Guides

Issue 1: Inaccurate Urinary Creatinine Results

Symptom: You observe unexpectedly low or variable urinary creatinine levels in samples from subjects treated with this compound, particularly when using a Jaffe-based assay. This can lead to inaccuracies in the urinary albumin-to-creatinine ratio (uACR).

Cause: High concentrations of glucose in the urine can negatively interfere with the Jaffe reaction, which is a colorimetric method for creatinine determination. Glucose can act as a non-creatinine chromogen, leading to an underestimation of the true creatinine concentration.[4][5]

Troubleshooting Steps:

  • Verify the Assay Method: Confirm whether your laboratory is using a Jaffe or an enzymatic method for urinary creatinine measurement.

  • Switch to an Enzymatic Assay: Enzymatic methods for creatinine are more specific and are not significantly affected by high glucose concentrations. This is the recommended approach for analyzing urine samples from subjects on SGLT2 inhibitor therapy.

  • Quantify the Interference (if switching is not possible): If you must use a Jaffe method, it is crucial to characterize the extent of the interference. This can be done by preparing urine pools with varying, known concentrations of glucose and measuring the creatinine to determine the bias.

  • Sample Dilution: While urine samples are routinely diluted for creatinine analysis, the high glucose concentration post-SGLT2 inhibitor treatment may still cause interference. Further dilution might mitigate the effect, but this needs to be validated.

Issue 2: Suspected False-Positive Urine Ethanol Test

Symptom: A urine sample from a subject known to be on this compound tests positive for ethanol, but the subject denies alcohol consumption.

Cause: The high glucose content in the urine creates a favorable environment for microbial growth. If the urine sample is not stored properly (e.g., left at room temperature), contaminating microorganisms can ferment the glucose, producing ethanol.

Troubleshooting Steps:

  • Review Sample Handling and Storage: Ensure that urine samples are collected in sterile containers and refrigerated or frozen shortly after collection if not analyzed immediately.

  • Use a Preservative: Consider using a urine preservative that inhibits microbial growth, such as sodium fluoride.

  • Confirm with a Biomarker of Alcohol Consumption: To rule out a false positive, consider testing for alternative biomarkers of alcohol consumption that are not affected by fermentation, such as ethyl glucuronide (EtG) or ethyl sulfate (EtS).

  • Patient Communication: Advise subjects on proper urine collection and storage procedures if they are collecting samples at home.

Data Presentation

Table 1: Interference of Glucose on Urinary Creatinine Measurement by the Jaffe Method

The following table synthesizes data from multiple sources to provide an estimated percentage of negative bias in urinary creatinine measurement at different glucose concentrations when using the Jaffe method. Actual interference may vary depending on the specific Jaffe assay and instrumentation used.

Urinary Glucose Concentration (mmol/L)Estimated Negative Bias in Creatinine Measurement (%)
< 28Minimal to none
28 - 1112 - 5%
111 - 3335 - 15%
> 333Potentially > 15%

Note: The degree of interference is also dependent on the creatinine concentration itself, with a greater negative bias observed at lower creatinine concentrations.[4][5]

Experimental Protocols

Protocol for Evaluating Interference of this compound on a Urinary Creatinine Assay

This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07: Interference Testing in Clinical Chemistry.[7][8][9][10]

Objective: To determine the effect of high urinary glucose concentrations, resulting from this compound administration, on the accuracy of a urinary creatinine assay.

Materials:

  • Pooled human urine with a known creatinine concentration (low and high levels).

  • This compound (or a representative SGLT2 inhibitor).

  • Glucose standard solution (high concentration).

  • The urinary creatinine assay system to be evaluated (e.g., a chemistry analyzer with Jaffe and/or enzymatic reagents).

  • Calibrators and quality control materials for the creatinine assay.

  • Pipettes, tubes, and other standard laboratory equipment.

Methodology:

  • Preparation of Test Samples:

    • Divide the pooled urine into several aliquots.

    • Spike the aliquots with varying concentrations of glucose to simulate the levels expected in patients treated with SGLT2 inhibitors (e.g., 0, 50, 100, 200, 400, 600 mmol/L).

    • One aliquot should remain un-spiked as the control.

    • If evaluating the direct interference of the drug itself (though less likely to be the primary interferent for creatinine), prepare a separate set of aliquots spiked with this compound at relevant concentrations.

  • Creatinine Measurement:

    • Analyze the creatinine concentration in all prepared samples using the assay method under investigation (e.g., Jaffe method).

    • For comparison, analyze the same samples using a reference method known to be free of glucose interference (e.g., an enzymatic method).

  • Data Analysis:

    • Calculate the difference in creatinine concentration between the glucose-spiked samples and the control sample.

    • Express the interference as a percentage bias: % Bias = [(Creatinine_spiked - Creatinine_control) / Creatinine_control] * 100

    • Plot the percentage bias against the glucose concentration to visualize the dose-response relationship of the interference.

  • Interpretation:

    • Determine the concentration of glucose at which the bias exceeds the acceptable limits for the assay (e.g., as defined by laboratory policy or regulatory guidelines).

Visualizations

SGLT2_Inhibition_Pathway cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_circulation Systemic Circulation cluster_urine Urine Glomerulus Blood Filtration SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Filtered Glucose Glucose_Reabsorption Glucose Reabsorption (90%) SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose Urinary Glucose Excretion SGLT2->Urinary_Glucose Increased Excretion (due to inhibition) Blood_Glucose Blood Glucose Glucose_Reabsorption->Blood_Glucose Returns to blood SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibits Interference_Workflow Start Urine Sample from This compound Treated Subject High_Glucose High Urinary Glucose (Glucosuria) Start->High_Glucose Assay_Selection Select Assay Method High_Glucose->Assay_Selection Jaffe Jaffe Method Assay_Selection->Jaffe Enzymatic Enzymatic Method Assay_Selection->Enzymatic Interference Potential for Negative Interference Jaffe->Interference Accurate_Result Accurate Creatinine Measurement Enzymatic->Accurate_Result uACR_Calculation Calculate uACR Interference->uACR_Calculation Accurate_Result->uACR_Calculation Inaccurate_uACR Inaccurate uACR uACR_Calculation->Inaccurate_uACR Accurate_uACR Accurate uACR uACR_Calculation->Accurate_uACR

References

Technical Support Center: Enhancing Oral Bioavailability of SGLT2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for SGLT2-IN-1, a novel SGLT2 inhibitor with presumed low aqueous solubility and/or permeability.

Troubleshooting Guides

This section offers a structured approach to diagnosing and resolving common issues related to the poor oral bioavailability of this compound.

Issue 1: Low and Variable In Vivo Exposure After Oral Dosing

  • Potential Cause: Poor aqueous solubility leading to dissolution rate-limited absorption. This is a common issue for many orally administered drugs.[1][2][3]

  • Troubleshooting Steps:

    • Physicochemical Characterization: Confirm the solubility of this compound in relevant physiological media (e.g., simulated gastric and intestinal fluids).

    • Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area available for dissolution.[3][4]

    • Amorphous Solid Dispersions (ASDs): Formulate this compound as a solid dispersion with a hydrophilic polymer to enhance its dissolution rate and achieve supersaturation.[2][3]

    • Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubilization in the gastrointestinal tract.[1][5]

Issue 2: High First-Pass Metabolism

  • Potential Cause: Extensive metabolism in the gut wall and/or liver before the drug reaches systemic circulation.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes and hepatocytes to identify the primary metabolic pathways.

    • Prodrug Approach: Design a prodrug of this compound that masks the metabolic site and releases the active parent drug in systemic circulation.[1]

    • Co-administration with Inhibitors: Investigate the co-administration of this compound with inhibitors of the identified metabolizing enzymes (for research purposes only, to confirm the metabolic pathway).

Issue 3: Poor Intestinal Permeability

  • Potential Cause: The physicochemical properties of this compound may hinder its transport across the intestinal epithelium.

  • Troubleshooting Steps:

    • Caco-2 Permeability Assay: Determine the permeability of this compound across a Caco-2 cell monolayer to assess its potential for intestinal absorption.

    • Permeation Enhancers: Evaluate the use of pharmaceutically acceptable permeation enhancers to improve drug transport across the intestinal mucosa.[5]

    • Structural Modification: If feasible, consider medicinal chemistry efforts to modify the structure of this compound to improve its permeability without compromising its pharmacological activity.

Frequently Asked Questions (FAQs)

Q1: What is the target product profile for an orally administered SGLT2 inhibitor?

A1: An ideal oral SGLT2 inhibitor should exhibit high oral bioavailability (typically >70%), a predictable pharmacokinetic profile with low inter-subject variability, and minimal food effect.[6][7][8] For instance, dapagliflozin has an oral bioavailability of 78%.[7][8]

Q2: How can I prepare an amorphous solid dispersion of this compound?

A2: Common methods for preparing amorphous solid dispersions include spray drying and hot-melt extrusion.[2][4] The choice of method depends on the thermal stability and solvent miscibility of this compound and the selected polymer.

Q3: What are the critical quality attributes to monitor for a lipid-based formulation of this compound?

A3: For a self-emulsifying drug delivery system (SEDDS), critical quality attributes include globule size upon emulsification, drug content and uniformity, and physical and chemical stability of the formulation.[5]

Q4: Are there any known liabilities for SGLT2 inhibitors that I should be aware of during formulation development?

A4: Some early SGLT2 inhibitors, like phlorizin, had poor bioavailability.[9][10][11] Others, like sergliflozin, were discontinued due to poor pharmacokinetic profiles.[12] Therefore, ensuring good and consistent oral exposure is a critical development goal.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolutionSimple and widely applicableMay not be sufficient for very poorly soluble compounds
Amorphous Solid Dispersion Increases apparent solubility and dissolution rateSignificant enhancement in bioavailabilityPotential for physical instability (recrystallization)
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization in the GI tractCan enhance lymphatic transport, bypassing first-pass metabolismPotential for GI side effects; complex formulation development
Prodrug Approach Alters physicochemical properties for improved absorption and/or reduced metabolismCan address multiple bioavailability barriersRequires chemical modification and subsequent in vivo conversion

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Materials: this compound, hydrophilic polymer (e.g., PVP K30, HPMC-AS), organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate.

    • Spray the solution into the drying chamber.

    • Collect the dried powder and store it in a desiccator.

  • Characterization:

    • Assess the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Determine drug loading and content uniformity by HPLC.

    • Perform in vitro dissolution studies in simulated intestinal fluids.

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Procedure:

    • Wash the cell monolayer with pre-warmed transport buffer (HBSS).

    • Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • Collect samples from both the apical and basolateral compartments at various time points.

  • Analysis:

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor compartment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation SGLT2_IN_1 This compound API Micronization Micronization/ Nanonization SGLT2_IN_1->Micronization Formulate ASD Amorphous Solid Dispersion SGLT2_IN_1->ASD Formulate Lipid Lipid-Based Formulation SGLT2_IN_1->Lipid Formulate Permeability Caco-2 Permeability SGLT2_IN_1->Permeability Metabolic Metabolic Stability SGLT2_IN_1->Metabolic Dissolution Dissolution Testing Micronization->Dissolution ASD->Dissolution Lipid->Dissolution PK_Study Pharmacokinetic Study (Rodent Model) Dissolution->PK_Study Select Lead Formulation Permeability->PK_Study Select Lead Formulation Metabolic->PK_Study Select Lead Formulation Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Oral_Dose Oral Dose of This compound Formulation Dissolution Dissolution Oral_Dose->Dissolution Solubilized_Drug Solubilized This compound Dissolution->Solubilized_Drug Absorption Passive/Active Transport Solubilized_Drug->Absorption Permeation Metabolism First-Pass Metabolism Absorption->Metabolism Systemic_Drug This compound in Blood Absorption->Systemic_Drug Metabolism->Systemic_Drug To Portal Vein Therapeutic_Effect Therapeutic Effect Systemic_Drug->Therapeutic_Effect

Caption: Key steps in the oral absorption of this compound.

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Minimizing SGLT2-IN-1-Induced Hypoglycemia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the risk of SGLT2-IN-1-induced hypoglycemia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation in the kidneys.[3] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[3] This mechanism of action is independent of insulin secretion or sensitivity.

Q2: Is this compound expected to cause hypoglycemia when used as a monotherapy?

A2: When used as a monotherapy in animal models, particularly in non-diabetic (euglycemic) or type 2 diabetic models with insulin resistance, the risk of hypoglycemia with SGLT2 inhibitors like this compound is generally low.[4][5] The glucose-lowering effect is dependent on the filtered glucose load; as plasma glucose levels decrease, the amount of glucose excreted in the urine also decreases, creating a self-limiting mechanism that mitigates the risk of hypoglycemia. Animal studies with SGLT2 inhibitors have shown a reduction in blood glucose without inducing hypoglycemia.

Q3: Under what experimental conditions is the risk of this compound-induced hypoglycemia elevated?

A3: The risk of hypoglycemia is significantly increased when this compound is co-administered with insulin or insulin secretagogues (e.g., sulfonylureas).[6] This is because while this compound enhances glucose excretion, insulin and insulin secretagogues independently lower blood glucose by promoting glucose uptake into tissues and inhibiting endogenous glucose production. The combination of these effects can lead to a rapid and substantial drop in blood glucose levels.

Q4: What are the physiological counter-regulatory mechanisms to SGLT2 inhibitor-induced glucose lowering?

A4: The body has natural counter-regulatory mechanisms to prevent hypoglycemia. SGLT2 inhibition has been observed to increase plasma glucagon levels.[7] Glucagon stimulates hepatic glucose production (gluconeogenesis and glycogenolysis), which helps to counteract the glucose-lowering effect of the inhibitor. However, in experimental settings involving insulin co-administration, this endogenous response may not be sufficient to prevent hypoglycemia.

Troubleshooting Guide: Managing and Minimizing Hypoglycemia

Issue: Hypoglycemia is observed in animal models treated with this compound.

This guide provides a systematic approach to troubleshooting and mitigating hypoglycemia during your experiments.

Step 1: Review Experimental Design
  • Co-administered Compounds: Are you administering this compound concurrently with insulin or other hypoglycemic agents? If so, this is the most likely cause.

  • Animal Model: Are you using a model of type 1 diabetes with absolute insulin deficiency? These models are more susceptible to hypoglycemia when SGLT2 inhibitor treatment is combined with insulin therapy.

  • Dose of this compound: Is the dose of this compound within the established therapeutic range for your animal model? While SGLT2 inhibitors have a low intrinsic risk of hypoglycemia, excessively high doses could potentially contribute to off-target effects or excessive glucose excretion.

  • Feeding Schedule: Is the animal's access to food restricted or timed? Fasting or caloric restriction will increase the risk of hypoglycemia.

Step 2: Immediate Corrective Actions for Hypoglycemic Animals
  • Confirm Hypoglycemia: Measure blood glucose immediately using a calibrated glucometer.

  • Administer Glucose: If hypoglycemia is confirmed (typically blood glucose <60 mg/dL in rodents, though this can vary), administer an oral glucose solution or gel. In severe cases, an intraperitoneal (IP) or intravenous (IV) injection of a sterile glucose solution may be necessary.

  • Provide Food: Ensure immediate and easy access to food.

  • Monitor Closely: Continuously monitor blood glucose levels every 15-30 minutes until they have returned to a safe and stable range.

Step 3: Prophylactic Measures and Protocol Adjustments
  • Insulin Dose Reduction: If co-administering with insulin, a reduction in the insulin dose is the most critical adjustment. A conservative starting point is to reduce the insulin dose by 10-20% when initiating this compound treatment. Further adjustments should be made based on frequent blood glucose monitoring.

  • Staggered Dosing: Consider the pharmacokinetic profiles of both this compound and the co-administered hypoglycemic agent. Staggering the administration times may help to avoid the peak effects of both drugs occurring simultaneously.

  • Enhanced Monitoring: Implement a more frequent blood glucose monitoring schedule, especially during the initial phase of co-administration. This is crucial for establishing a safe and effective dosing regimen.

  • Ensure Ad Libitum Access to Food and Water: Unless your experimental design requires fasting, ensure that animals have continuous access to food and water. The caloric loss from urinary glucose excretion can be significant, and animals may need to compensate by increasing their food intake.

  • Consider a Pilot Dose-Response Study: If you are using a new animal model or a novel combination of drugs, conduct a pilot study with a small number of animals to determine the optimal, non-hypoglycemic doses of this compound and any co-administered agents.

Quantitative Data from Animal Studies with SGLT2 Inhibitors

The following tables summarize quantitative data on blood glucose levels from various animal studies involving SGLT2 inhibitors. Note that these studies do not specifically use this compound, but the data from other SGLT2 inhibitors can provide a general reference for expected effects.

Table 1: Effect of SGLT2 Inhibitors on Blood Glucose in Rodent Models of Type 2 Diabetes

SGLT2 InhibitorAnimal ModelDoseDuration of TreatmentBaseline Blood Glucose (mg/dL)Post-Treatment Blood Glucose (mg/dL)Percent ReductionReference
Empagliflozindb/db mice10 mg/kg/day8 weeks~500~250~50%[1]
DapagliflozinZDF rats1 mg/kg/day14 days~360~180~50%[8]
CanagliflozinAkimba mice25 mg/kg/day8 weeks~550~350~36%[5]
Ipragliflozindb/db mice6.5 mg/kg/day4 weeks~500~300~40%[9]

Table 2: Effect of SGLT2 Inhibitors on Blood Glucose in Rodent Models of Type 1 Diabetes

SGLT2 InhibitorAnimal ModelDoseDuration of TreatmentBaseline Blood Glucose (mg/dL)Post-Treatment Blood glucose (mg/dL)Percent ReductionReference
EmpagliflozinSTZ-induced diabetic rats10 mg/kg/day10 weeks~450~250~44%[4]
Sotagliflozin (SGLT1/2 inhibitor)Akimba mice25 mg/kg/day8 weeks~600~300~50%[3]

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice Treated with this compound

This protocol outlines a standard procedure for monitoring blood glucose in mice during treatment with this compound.

  • Animal Handling and Acclimatization:

    • Handle mice gently to minimize stress, as stress can influence blood glucose levels.

    • Acclimatize mice to the handling and blood collection procedure for several days before the start of the experiment.

  • Blood Sample Collection:

    • Warm the mouse's tail using a heat lamp or warm water to promote blood flow.

    • Make a small nick at the tip of the tail using a sterile lancet or scalpel blade.

    • Gently massage the tail from the base to the tip to obtain a small drop of blood.

    • Use a calibrated glucometer to measure the blood glucose concentration.

  • Monitoring Schedule:

    • Baseline: Measure blood glucose at the same time each day for 3-5 days before the first dose of this compound to establish a stable baseline.

    • Acute Dosing: On the day of the first dose, measure blood glucose immediately before dosing and at regular intervals post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the time to peak effect and the duration of action.

    • Chronic Dosing: During long-term studies, measure blood glucose at least once daily, at the same time each day (e.g., just before the daily dose). Increase the frequency of monitoring if hypoglycemia is a concern or if co-administering other hypoglycemic agents.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound

An OGTT is used to assess how well an animal can clear a glucose load from the blood. SGLT2 inhibitors are expected to lower the glucose excursion during an OGTT.

  • Animal Preparation:

    • Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Procedure:

    • At time 0, measure the baseline blood glucose level from a tail blood sample.

    • Administer a 2 g/kg body weight glucose solution orally via gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose administration.

  • Data Analysis:

    • Plot the blood glucose concentration over time.

    • Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC in the this compound treated group compared to the vehicle control group indicates improved glucose tolerance.

Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_epithelial Glomerulus Glomerulus Tubular_Lumen Tubular Lumen (Filtered Glucose) Glomerulus->Tubular_Lumen Filtration SGLT2 SGLT2 Transporter Tubular_Lumen->SGLT2 Glucose & Na+ Reabsorption Urine Urine (Increased Glucose Excretion) Tubular_Lumen->Urine Excretion Epithelial_Cell Tubular Epithelial Cell Bloodstream Bloodstream Epithelial_Cell->Bloodstream Glucose to Blood SGLT2_IN_1 This compound SGLT2_IN_1->SGLT2 Inhibits

Caption: Mechanism of this compound action in the kidney.

Hypoglycemia_Troubleshooting_Workflow Start Hypoglycemia Suspected Check_BG Measure Blood Glucose Start->Check_BG Is_Hypoglycemic BG < 60 mg/dL? Check_BG->Is_Hypoglycemic Administer_Glucose Administer Oral/IP Glucose Provide Food Is_Hypoglycemic->Administer_Glucose Yes Continue_Monitoring Continue Routine Monitoring Is_Hypoglycemic->Continue_Monitoring No Monitor_BG Monitor BG every 15-30 min Administer_Glucose->Monitor_BG Stable BG Stable? Monitor_BG->Stable Stable->Administer_Glucose No Review_Protocol Review Experimental Protocol Stable->Review_Protocol Yes End Resolved Continue_Monitoring->End Review_Protocol->End

Caption: Workflow for troubleshooting hypoglycemia.

Experimental_Design_Logic Start Planning Experiment with This compound Co_Admin Co-administration with Insulin/Secretagogues? Start->Co_Admin Reduce_Dose Plan for Insulin/Secretagogue Dose Reduction (10-20%) Co_Admin->Reduce_Dose Yes Monotherapy Monotherapy Protocol Co_Admin->Monotherapy No Fasting Fasting Required? Reduce_Dose->Fasting Monotherapy->Fasting Ad_Libitum Ensure Ad Libitum Access to Food Fasting->Ad_Libitum No Fasting_Protocol Implement Fasting Protocol with Caution Fasting->Fasting_Protocol Yes Monitoring Implement Frequent Blood Glucose Monitoring Ad_Libitum->Monitoring Fasting_Protocol->Monitoring End Final Protocol Monitoring->End

Caption: Logical considerations for experimental design.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of SGLT2 Inhibitors: SGLT2-IN-1 vs. Dapagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of a hypothetical SGLT2 inhibitor, SGLT2-IN-1, against the well-characterized inhibitor, Dapagliflozin. The following data for Dapagliflozin is based on published experimental findings, providing a benchmark for evaluating novel SGLT2 inhibitors.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key in vitro efficacy parameters for Dapagliflozin. The corresponding values for this compound would be populated here based on experimental results.

ParameterThis compoundDapagliflozinReference
hSGLT2 IC50 (nM) Data not available~1-6 nM[1][1]
hSGLT1 IC50 (nM) Data not available~1390 nM[1][2][1][2]
Selectivity (SGLT1/SGLT2) Data not available~1200-fold[2][3][2][3]
hSGLT2 Ki (nM) Data not available~6 nM[1][1]
hSGLT1 Ki (nM) Data not available~360 nM[1][1]
hSGLT2 EC50 (nM) Data not available1.1 nM[2][3][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro efficacy studies. Below are typical protocols employed for characterizing SGLT2 inhibitors.

Cell-Based Glucose Uptake Assay

This assay measures the inhibition of glucose transport into cells overexpressing a specific SGLT transporter.

1. Cell Line Maintenance:

  • Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2)[3][4].

  • Cells are cultured in an appropriate medium, for example, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[5].

2. Glucose Uptake Measurement:

  • Cells are seeded in 96-well plates and grown to confluence[5].

  • On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer)[5].

  • The cells are then incubated with varying concentrations of the test inhibitor (this compound or Dapagliflozin) for a predetermined period[5].

  • A labeled glucose analog, such as the fluorescent 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), is added to initiate the uptake reaction[3][4][5].

  • After a defined incubation time, the uptake is stopped by washing the cells with ice-cold buffer[5].

  • The cells are lysed, and the amount of internalized glucose analog is quantified using a fluorescence plate reader or a scintillation counter, respectively[5].

3. Data Analysis:

  • The data is normalized to the control (vehicle-treated) wells.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software[5].

Electrophysiological Assay

This method directly measures the function of the SGLT transporters by recording the sodium currents coupled to glucose transport.

1. Cell Preparation:

  • HEK-293T cells expressing hSGLT1 or hSGLT2 are used[1].

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed.

  • The application of glucose to the extracellular solution induces an inward current in the presence of sodium, which is mediated by the SGLT transporter.

  • The inhibitory effect of the test compound is determined by measuring the reduction in the glucose-induced current in the presence of the inhibitor.

3. Data Analysis:

  • The inhibition constant (Ki) is determined by analyzing the concentration-dependent block of the SGLT-mediated current.

Mandatory Visualization

Signaling Pathway: SGLT2-Mediated Glucose Reabsorption and Inhibition

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Na_Lumen Sodium (Na+) Na_Lumen->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Transporter Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Na_Blood Na+ NaK_ATPase->Na_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Na_Cell->NaK_ATPase K_Blood K+ K_Blood->NaK_ATPase Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Inhibitor->SGLT2 Inhibition

Caption: SGLT2 inhibition blocks glucose and sodium reabsorption.

Experimental Workflow: In Vitro Glucose Uptake Assay

Glucose_Uptake_Workflow Start Start Seed_Cells Seed cells expressing hSGLT2 in 96-well plate Start->Seed_Cells Wash_Cells Wash cells with Na+ containing buffer Seed_Cells->Wash_Cells Add_Inhibitor Add SGLT2 Inhibitor (e.g., Dapagliflozin) Wash_Cells->Add_Inhibitor Incubate_Inhibitor Incubate Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add labeled glucose analog (e.g., 2-NBDG) Incubate_Inhibitor->Add_Substrate Incubate_Uptake Incubate for uptake Add_Substrate->Incubate_Uptake Stop_Reaction Stop uptake by washing with cold buffer Incubate_Uptake->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Signal Measure fluorescence/ radioactivity Lyse_Cells->Measure_Signal Analyze_Data Data Analysis (IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining SGLT2 inhibitor IC50.

References

Head-to-Head In Vivo Comparison: SGLT2-IN-1 (as represented by Dapagliflozin) vs. Empagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vivo comparison of Empagliflozin with a representative SGLT2 inhibitor, designated here as SGLT2-IN-1. For the purpose of this comparison, experimental data for the well-characterized SGLT2 inhibitor, Dapagliflozin , will be used as a proxy for this compound. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the in vivo performance of these two agents based on available preclinical data.

Comparative Efficacy in Diabetic Rodent Models

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose by promoting urinary glucose excretion. Both Empagliflozin and Dapagliflozin have demonstrated robust efficacy in various diabetic animal models.

Table 1: Glycemic Control in Diabetic Rodent Models

ParameterAnimal ModelThis compound (Dapagliflozin)EmpagliflozinReference
Blood Glucose Reduction db/db miceSignificant decrease vs. control[1]Significant decrease vs. control[2][1][2]
HbA1c Reduction ZDF ratsSignificantly lower vs. placebo[1]Decreased vs. control in ob/ob-/- mice[3][1][3]
Oral Glucose Tolerance Test (OGTT) ZDF ratsImproved glucose disposal vs. placebo[1]Not explicitly quantified in the provided search results.[1]

Table 2: Urinary Glucose Excretion (UGE) in Diabetic Mice

ParameterAnimal ModelThis compound (Dapagliflozin)EmpagliflozinReference
24-hour UGE db/db miceIncreased excretion vs. control[1]Markedly increased in Ins2+/Akita mice[2][1][2]
Cardiovascular and Renal Outcomes in In Vivo Models

Beyond glycemic control, SGLT2 inhibitors have shown significant cardiovascular and renal protective effects.

Table 3: Cardiovascular Parameters in Diabetic Rodent Models

ParameterAnimal ModelThis compound (Dapagliflozin)EmpagliflozinReference
Cardiac Function db/db miceImproved cardiac fractional shortening[1]Improved diabetic myocardial structure and function[4][1][4]
Arterial Stiffness Diabetic miceSignificantly lower vs. untreated[5]Significantly improves arterial stiffness[6][5][6]
Blood Pressure db/db miceNon-significant reduction in SBP and DBP[7]Non-significant reduction in SBP and DBP[7][7]

Table 4: Renal Parameters in Diabetic Mice

ParameterAnimal ModelThis compound (Dapagliflozin)EmpagliflozinReference
Urinary Albumin Excretion Akita miceNot explicitly quantified in the provided search results.Reduced urinary albumin excretion[2][2]
Glomerular Hyperfiltration Akita miceNot explicitly quantified in the provided search results.Suppressed glomerular hyperfiltration[2][2]

Experimental Protocols

Induction of Diabetes in Rodent Models
  • Type 1 Diabetes (e.g., Akita mice): Ins2+/Akita mice are a spontaneous model of type 1 diabetes.[2]

  • Type 2 Diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats): db/db mice and Zucker Diabetic Fatty (ZDF) rats are genetic models of obesity, insulin resistance, and type 2 diabetes.[1]

  • Streptozotocin (STZ)-induced diabetes: Diabetes can be induced in rodents by intraperitoneal injection of STZ, which is toxic to pancreatic beta cells.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.[8]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[9]

  • Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[9]

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) from the tail vein.[10][11]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Urinary Glucose Excretion
  • Housing: Mice are housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Urine Collection: Urine is collected over a 24-hour period.

  • Glucose Quantification: The total volume of urine is measured, and the glucose concentration is determined using a glucose analyzer.

  • Calculation: Total urinary glucose excretion is calculated by multiplying the urine volume by the glucose concentration.

Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Glucose_Cell->GLUT2 Facilitated Diffusion SGLT2_IN_1 This compound / Empagliflozin SGLT2_IN_1->SGLT2 Inhibition Experimental_Workflow start Start: Diabetic Animal Model (e.g., db/db mice) treatment Treatment Groups: 1. Vehicle Control 2. This compound (Dapagliflozin) 3. Empagliflozin start->treatment duration Chronic Dosing (e.g., 8 weeks) treatment->duration endpoints Endpoint Analysis duration->endpoints glycemic Glycemic Control: - Blood Glucose - HbA1c - OGTT endpoints->glycemic cardiovascular Cardiovascular Function: - Echocardiography - Blood Pressure endpoints->cardiovascular renal Renal Function: - Urinary Albumin - UGE endpoints->renal data Data Analysis & Comparison glycemic->data cardiovascular->data renal->data Logical_Comparison cluster_parameters Comparative Parameters SGLT2_IN_1 This compound (Proxy: Dapagliflozin) Efficacy Efficacy: - Glycemic Control - UGE SGLT2_IN_1->Efficacy Cardio Cardiovascular Outcomes SGLT2_IN_1->Cardio Renal Renal Outcomes SGLT2_IN_1->Renal Empagliflozin Empagliflozin Empagliflozin->Efficacy Empagliflozin->Cardio Empagliflozin->Renal

References

Navigating the Selectivity of SGLT2 Inhibitors: A Comparative Guide to Cross-Reactivity with Other Glucose Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering glycemic control independent of insulin pathways. A critical aspect of their pharmacological profile, however, lies in their selectivity and potential for cross-reactivity with other members of the glucose transporter superfamily. This guide provides an objective comparison of the cross-reactivity of a representative SGLT2 inhibitor, using Canagliflozin as a primary example, with other key glucose transporters, supported by experimental data and detailed methodologies. While the specific compound "SGLT2-IN-1" was not identified in the literature, the data presented for Canagliflozin serves as a robust surrogate for understanding the selectivity profile of a widely studied SGLT2 inhibitor.

Quantitative Comparison of Inhibitor Activity

The selectivity of SGLT2 inhibitors is paramount to their therapeutic efficacy and safety profile. The following table summarizes the inhibitory activity (IC50 and Ki values) of Canagliflozin and other selected SGLT2 inhibitors against various human glucose transporters. Lower values indicate higher potency.

TransporterCanagliflozinDapagliflozinEmpagliflozin
SGLT1 IC50: 663 ± 180 nM Ki: 770.5 nM[1][2]IC50: 1,391 nM[3] Ki: 400 nMIC50: >2500-fold selectivity for SGLT2 over SGLT1
SGLT2 IC50: 4.2 ± 1.5 nM Ki: 4.0 nM[1][2]EC50: 1.12 nM[3] Ki: 6 nMHigh potency and selectivity for SGLT2
SGLT3 No significant inhibitory effect reportedNo significant inhibitory effect reportedNo significant inhibitory effect reported
SGLT4 Data not availableData not availableData not available
SGLT5 Data not availableData not availableData not available
SGLT6 Data not availableData not availableData not available
GLUTs Virtually no inhibition at 20 µmol/l in the presence of 4% bovine serum albumin[3]Highly selective versus GLUT transporters[3]High selectivity for SGLT2

Signaling Pathways and Experimental Workflows

The determination of inhibitor selectivity involves rigorous experimental procedures. Below are diagrams illustrating the signaling pathway of SGLT2-mediated glucose transport and a typical experimental workflow for assessing inhibitor selectivity.

G cluster_lumen Apical Membrane (Lumen) cluster_cell Proximal Tubule Cell cluster_blood Basolateral Membrane (Blood) SGLT2 SGLT2 Glucose_Na_cell Glucose + Na+ SGLT2->Glucose_Na_cell Glucose_Na_in Glucose + Na+ Glucose_Na_in->SGLT2 Co-transport GLUT2 GLUT2 Glucose_Na_cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Glucose_blood Glucose GLUT2->Glucose_blood Na_out Na+ NaK_ATPase->Na_out K_in K+ Glucose_out Glucose Na_blood Na+ K_blood K+ K_blood->NaK_ATPase SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition

Caption: SGLT2-mediated glucose reabsorption pathway and site of inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hSGLTs) Incubation Incubate cells with inhibitor and radiolabeled substrate (e.g., ¹⁴C-AMG) Cell_Culture->Incubation Compound_Prep Compound Preparation (Serial Dilutions of Inhibitor) Compound_Prep->Incubation Washing Wash cells to remove unbound substrate Incubation->Washing Lysis Cell Lysis Washing->Lysis Scintillation Scintillation Counting (Measure radioactivity) Lysis->Scintillation IC50_Calc IC50 Calculation (Dose-response curve) Scintillation->IC50_Calc Selectivity Determine Selectivity (Ratio of IC50 values) IC50_Calc->Selectivity

Caption: Experimental workflow for determining SGLT inhibitor selectivity.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from rigorous in vitro assays. Below are detailed methodologies for key experiments commonly used to assess the cross-reactivity of SGLT2 inhibitors.

Protocol 1: Cell-Based Radioactive Substrate Uptake Assay

This is a standard method to determine the inhibitory potency (IC50) of a compound against a specific transporter.

1. Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used.

  • Cells are transiently or stably transfected with plasmids encoding the human SGLT isoform of interest (e.g., hSGLT1, hSGLT2).

2. Compound Preparation:

  • The SGLT2 inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions are prepared in the assay buffer to achieve the desired final concentrations.

3. Uptake Assay:

  • Transfected cells are seeded in multi-well plates and grown to confluency.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a pre-warmed sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).

  • The cells are then incubated with the various concentrations of the SGLT2 inhibitor for a specified period (e.g., 15-30 minutes) at 37°C.

  • A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), is added to each well, and the incubation continues for a defined time (e.g., 1-2 hours) to allow for substrate uptake.

4. Measurement and Data Analysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve.

Protocol 2: Electrophysiological Assay

This method measures the transporter-mediated currents and is used to determine the inhibition constant (Ki).

1. Cell Preparation:

  • Oocytes from Xenopus laevis or mammalian cells (e.g., HEK293) are used for expressing the target SGLT.

2. Electrophysiological Recording:

  • The two-electrode voltage-clamp or whole-cell patch-clamp technique is employed to measure the currents induced by the addition of glucose.

  • The SGLT-mediated current is the difference in the current before and after the application of a saturating concentration of the substrate.

3. Inhibition Assay:

  • The SGLT2 inhibitor is added to the external solution at various concentrations, and the resulting inhibition of the glucose-induced current is measured.

4. Data Analysis:

  • The Ki value is determined by analyzing the concentration-dependent inhibition of the transporter-mediated current.

Conclusion

The available data robustly demonstrates that SGLT2 inhibitors like Canagliflozin and Dapagliflozin exhibit high selectivity for SGLT2 over SGLT1, with minimal to no activity against the facilitative glucose transporters (GLUTs) at therapeutic concentrations.[3] This selectivity is a key contributor to their favorable safety profile, minimizing off-target effects. However, the cross-reactivity profile against other SGLT isoforms (SGLT3, SGLT4, SGLT5, and SGLT6) remains an area with limited published data. Further research into the interactions with these less-characterized transporters will provide a more complete understanding of the pharmacology of SGLT2 inhibitors and could potentially unveil novel therapeutic applications or unforeseen off-target effects. The experimental protocols outlined in this guide provide a foundation for conducting such crucial selectivity studies.

References

A Comparative Analysis of SGLT Inhibition: The Selective SGLT2 Inhibitor Empagliflozin versus the Non-Specific Inhibitor Phlorizin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of SGLT inhibitors is critical for advancing therapeutic strategies, particularly in the context of metabolic diseases. This guide provides a detailed comparison between a highly selective SGLT2 inhibitor, represented here by Empagliflozin, and the foundational, non-specific SGLT inhibitor, phlorizin. The comparison is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action and Selectivity

Sodium-glucose cotransporters (SGLTs) are critical proteins for glucose reabsorption in the kidneys. Two primary isoforms, SGLT1 and SGLT2, are responsible for this process. SGLT2 is predominantly found in the S1 and S2 segments of the proximal tubule and is responsible for the reabsorption of approximately 90-97% of the glucose filtered by the glomeruli.[1][2][3] SGLT1, a high-affinity, low-capacity transporter, is located in the later S3 segment of the proximal tubule and the small intestine, reabsorbing the remaining glucose.[3][4]

Phlorizin , a naturally occurring glucoside isolated from the bark of apple trees, was the first identified SGLT inhibitor.[5][6] It acts as a non-selective inhibitor, blocking both SGLT1 and SGLT2.[7][8] This lack of selectivity leads to broader physiological effects, including the inhibition of glucose absorption in the intestine, which can result in gastrointestinal side effects.[6]

In contrast, modern therapeutic agents like Empagliflozin are highly selective for SGLT2.[2] This selectivity is a key design feature to target renal glucose reabsorption specifically, thereby minimizing off-target effects associated with SGLT1 inhibition.[2] The development of such C-glucoside compounds overcame the limitations of early O-glucoside inhibitors like phlorizin, which had low bioavailability and were susceptible to enzymatic degradation.[2]

Comparative Inhibitory Activity

The inhibitory potency and selectivity of SGLT inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values against SGLT1 and SGLT2. A lower value indicates higher potency, and the ratio of these values for SGLT1 versus SGLT2 indicates the selectivity.

InhibitorTargetIC50 (nM)Ki (nM)Selectivity (SGLT1/SGLT2)
Empagliflozin hSGLT23->2700-fold
hSGLT18300-
Phlorizin hSGLT221 - 6511 - 39~7-14 fold
hSGLT1290 - 400140 - 300

hSGLT refers to the human isoform of the transporter. Data compiled from multiple sources.[4][9][10]

As the data clearly indicates, Empagliflozin exhibits significantly greater potency against SGLT2 and a vastly superior selectivity profile compared to phlorizin.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the SGLT2 inhibition pathway and a typical experimental workflow for evaluating inhibitor activity.

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Filtrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Filtrate->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Blood Reabsorbed Glucose GLUT2->Blood NaK_Pump Na+/K+ ATPase NaK_Pump->Blood 3 Na+ out Glucose_Cell->GLUT2 Facilitated Diffusion Na_Cell->NaK_Pump Active Transport Blood->NaK_Pump 2 K+ in Inhibitor SGLT2 Inhibitor (e.g., Empagliflozin) Inhibitor->SGLT2 Inhibition

Caption: SGLT2-mediated glucose reabsorption in the renal proximal tubule and the site of inhibitor action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Cell Seeding (e.g., HK-2 or HEK293T cells expressing SGLT2) C Pre-incubation with Inhibitor A->C B Compound Preparation (Serial dilutions of inhibitors) B->C D Addition of Fluorescent Glucose Analog (e.g., 2-NBDG) C->D E Incubation to allow uptake D->E F Cell Lysis E->F G Fluorescence Measurement (Plate Reader) F->G H Calculation of % Inhibition G->H I IC50 Determination (Dose-response curve) H->I

Caption: A typical workflow for a cell-based fluorescent glucose uptake assay to determine SGLT2 inhibitor potency.

Detailed Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust in vitro assays. Below are outlines of common methodologies.

Cell-Based Glucose Uptake Assay

This assay measures the inhibition of glucose transport into cells that express the target SGLT.

  • Cell Lines: Human embryonic kidney (HEK293T) or human kidney proximal tubule (HK-2) cells are commonly used.[1][11] These cells may endogenously express SGLT2 or be engineered to overexpress a specific transporter (hSGLT1 or hSGLT2).[12]

  • Reagents:

    • Culture medium (e.g., DMEM/F12)

    • Krebs-Ringer-Henseleit (KRH) buffer (sodium-containing) and a sodium-free equivalent (e.g., choline-substituted) for determining sodium-dependency.[1]

    • Test inhibitors (SGLT2-IN-1/Empagliflozin, phlorizin) dissolved in a suitable solvent like DMSO.

    • A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is often used as a tracer.[1][11] Alternatively, radiolabeled non-metabolizable glucose analogs like α-methyl-D-glucopyranoside (α-MDG) can be used.[9]

  • Procedure:

    • Cells are seeded in multi-well plates and grown to confluence.

    • On the day of the assay, cells are washed with KRH buffer.

    • Cells are pre-incubated with various concentrations of the test inhibitor (or vehicle control) for 15-30 minutes at 37°C.[1]

    • Glucose uptake is initiated by adding the fluorescent or radiolabeled glucose analog.

    • After a defined incubation period (e.g., 30-60 minutes at 37°C), the uptake is stopped by washing the cells with ice-cold buffer.[1]

    • Cells are lysed, and the amount of internalized glucose analog is quantified by measuring fluorescence (for 2-NBDG) or radioactivity (for radiolabeled analogs).[1]

  • Data Analysis:

    • Background fluorescence/radioactivity is subtracted.

    • The percentage of inhibition is calculated relative to the vehicle-treated control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[1]

Electrophysiological Assay

This method directly measures the sodium current coupled to glucose transport, providing a real-time assessment of transporter activity and inhibition.

  • System: Typically performed in Xenopus laevis oocytes or mammalian cells (like HEK293T) expressing the target SGLT.[9]

  • Technique: Two-electrode voltage clamp or whole-cell patch clamp.

  • Procedure:

    • The cell membrane potential is clamped at a set voltage (e.g., -60 mV).

    • The baseline current in a sodium-containing buffer is recorded.

    • Glucose is added to the buffer, which activates the SGLT and induces an inward sodium current.

    • The test inhibitor is then perfused at various concentrations, and the reduction in the glucose-induced current is measured.

  • Data Analysis:

    • The inhibitory effect is quantified by the decrease in the substrate-induced current.

    • Inhibitor constants (Ki) can be determined from these measurements, providing a precise measure of inhibitor affinity.[9]

Conclusion

The comparison between a selective SGLT2 inhibitor like Empagliflozin and the non-specific inhibitor phlorizin highlights the significant advancements in drug design for metabolic diseases. While phlorizin was instrumental in elucidating the role of SGLTs, its lack of selectivity and poor pharmacokinetic properties rendered it unsuitable for therapeutic use.[6][7] Modern SGLT2 inhibitors, developed through a greater understanding of the transporter's structure and function, offer high potency and specificity, leading to a targeted therapeutic effect with an improved safety profile. The experimental protocols detailed herein represent the standard methodologies employed in the research and development of this important class of drugs.

References

Independent Validation of SGLT2 Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the inhibitory activity of prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the independent validation and comparison of SGLT2 inhibitory compounds. As "SGLT2-IN-1" is not a widely recognized compound in publicly available literature, this guide focuses on well-characterized SGLT2 inhibitors to provide a representative comparison.

Comparative Inhibitory Activity of SGLT2 Inhibitors

The inhibitory activity of SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor. The selectivity of these inhibitors is often assessed by comparing their IC50 values for SGLT2 versus the closely related SGLT1 transporter.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1 IC50 / SGLT2 IC50)
Empagliflozin3.1[1][2]8300[1]~2677
Dapagliflozin1.1[3]1400[3][4]~1273
Canagliflozin4.2[5]663[5]~158[5]
Sotagliflozin1.8[4][5]36[4][5]20[5]
Ertugliflozin0.877[6]1960[6]~2235

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocol: Cell-Based SGLT2 Inhibition Assay

A common and reliable method for validating the inhibitory activity of SGLT2 compounds is a cell-based glucose uptake assay using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Objective:

To determine the in vitro potency (IC50) of a test compound in inhibiting SGLT2-mediated glucose uptake in a human kidney cell line.

Materials:
  • Cell Line: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2.

  • Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Fluorescent Glucose Analog: 2-NBDG.

  • Test Compound: SGLT2 inhibitor (e.g., "this compound" or other compounds of interest).

  • Positive Control: A known SGLT2 inhibitor (e.g., Empagliflozin).

  • Negative Control: Vehicle (e.g., DMSO).

  • Plate: 96-well, black, clear-bottom microplate.

  • Instrumentation: Fluorescence microplate reader.

Procedure:
  • Cell Culture:

    • Culture HK-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well plates at an appropriate density and allow them to grow to confluence.

  • Compound Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

  • Glucose Uptake Assay:

    • Wash the confluent cell monolayers twice with warm KRH buffer.

    • Add 100 µL of KRH buffer containing the test compound, positive control, or vehicle to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well to a final concentration of 100 µM.

    • Incubate the plate at 37°C for 1 hour.

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a suitable lysis buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Co-transport Sodium Sodium (Na+) Sodium->SGLT2 Co-transport Glucose_in Glucose SGLT2->Glucose_in Sodium_in Na+ SGLT2->Sodium_in GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood NaK_ATPase Na+/K+ ATPase Potassium_in K+ NaK_ATPase->Potassium_in Sodium_blood Na+ NaK_ATPase->Sodium_blood Glucose_in->GLUT2 Facilitated Diffusion Sodium_in->NaK_ATPase Active Transport Potassium_blood K+ Potassium_blood->NaK_ATPase Inhibitor SGLT2 Inhibitor Inhibitor->SGLT2 Inhibition

Caption: SGLT2-mediated glucose reabsorption pathway and site of inhibition.

SGLT2_Assay_Workflow start Start cell_culture Culture HK-2 cells in 96-well plate start->cell_culture wash1 Wash cells with KRH buffer cell_culture->wash1 add_compound Add test compound/control wash1->add_compound incubate1 Incubate for 30 min at 37°C add_compound->incubate1 add_2nbdg Add 2-NBDG incubate1->add_2nbdg incubate2 Incubate for 1 hour at 37°C add_2nbdg->incubate2 wash2 Wash cells with cold KRH buffer incubate2->wash2 lyse Lyse cells wash2->lyse read_fluorescence Measure fluorescence (Ex: 485nm, Em: 535nm) lyse->read_fluorescence analyze Analyze data and calculate IC50 read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

References

A Comparative Analysis of Canagliflozin and Other SGLT2 Inhibitors on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Canagliflozin and the broader class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors on gene expression. The information is compiled from various studies and presented to facilitate an understanding of their molecular mechanisms and to support further research and development.

Introduction

SGLT2 inhibitors, initially developed as anti-diabetic agents, have demonstrated significant cardiovascular and renal protective benefits.[1][2] These pleiotropic effects are increasingly being understood to stem from their ability to modulate various signaling pathways and, consequently, gene expression.[3][4] Canagliflozin, a prominent member of this class, has been the subject of numerous studies investigating its impact on the transcriptome in various cell types and disease models. This guide will compare the known effects of Canagliflozin on gene expression with those of other SGLT2 inhibitors, highlighting both common and potentially unique molecular responses.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the observed changes in the expression of key genes in response to treatment with Canagliflozin and other SGLT2 inhibitors across different experimental models.

Gene Category Gene Drug(s) Experimental Model Observed Effect Reference
Inflammation TNF-αCanagliflozin, LuseogliflozinLPS-induced immune cells, ApoE KO miceDownregulation[5]
IL-6CanagliflozinLPS-induced immune cells, Type 2 Diabetes SubjectsDownregulation[5][6][7]
IL-1βCanagliflozin, LuseogliflozinLPS-induced immune cells, ApoE KO miceDownregulation[5]
CXCL10SGLT2 inhibitors (general)Heart failure modelsDownregulation[1]
Ptgs2 (COX-2)CanagliflozinPalmitic acid-treated cardiomyocytesDownregulation[8]
Nos2 (iNOS)CanagliflozinPalmitic acid-treated cardiomyocytesDownregulation[8]
Ccl2 (MCP-1)CanagliflozinPalmitic acid-treated cardiomyocytesDownregulation[8]
Endothelial Function VEGFACanagliflozinCD34+ cells from Type 2 Diabetes SubjectsUpregulation[7][9]
PECAM-1CanagliflozinCD34+ cells from Type 2 Diabetes SubjectsUpregulation[7][9]
NOS3 (eNOS)CanagliflozinCD34+ cells from Type 2 Diabetes SubjectsUpregulation[7][9]
Metabolism & Proliferation (Cancer) SGLT2 (SLC5A2)Canagliflozin, IpragliflozinDu-145 prostate cancer cellsDownregulation[10]
Bcl-2Canagliflozin, IpragliflozinDu-145 prostate cancer cellsDownregulation[10]
VEGFCanagliflozin, IpragliflozinDu-145 prostate cancer cellsDownregulation[10]
HIF-1αCanagliflozinNon-small cell lung cancer cellsDownregulation (protein level)[11]
Metabolism (General) G6pcCanagliflozinHigh-fat diet-fed miceUpregulation[12]
Chrebp-βCanagliflozinHigh-fat diet-fed miceDownregulation[12]
Gys2CanagliflozinHigh-fat diet-fed miceDownregulation[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for RNA sequencing and quantitative PCR (qPCR) as they are commonly employed in studies assessing the effects of SGLT2 inhibitors on gene expression.

RNA Sequencing (RNA-Seq) Protocol
  • Cell Culture and Treatment:

    • Cells (e.g., HepG2, HUVECs, or primary cells) are cultured under standard conditions.

    • At approximately 80% confluency, cells are treated with either Canagliflozin (typically 10-40 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[11]

  • RNA Extraction:

    • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation and Sequencing:

    • An mRNA library is prepared from the total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly-A selection, fragmentation, reverse transcription, and adapter ligation.

    • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads are processed to remove low-quality reads and adapters.

    • The cleaned reads are aligned to a reference genome.

    • Gene expression levels are quantified (e.g., as FPKM or TPM).

    • Differentially expressed genes (DEGs) between the Canagliflozin-treated and control groups are identified using appropriate statistical methods (e.g., DESeq2, edgeR).[13]

    • Functional enrichment analysis (e.g., Gene Ontology, Pathway Analysis) is performed on the DEGs to identify affected biological processes and pathways.[13]

Quantitative PCR (qPCR) for Gene Expression Validation
  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted as described for RNA-Seq.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Primer Design and Validation:

    • Primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB) are designed using appropriate software and validated for specificity and efficiency.

  • qPCR Reaction:

    • The qPCR reaction is set up using a qPCR master mix (e.g., SYBR Green), the cDNA template, and the forward and reverse primers.

    • The reaction is run on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

  • Data Analysis:

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[10][14]

    • Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of the observed expression changes.[12]

Mandatory Visualizations

Signaling Pathway Diagram

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of cellular metabolism and is significantly modulated by Canagliflozin and other SGLT2 inhibitors.[15][16][17]

cluster_0 Cellular Processes Canagliflozin Canagliflozin (SGLT2 Inhibitor) AMPK AMPK Canagliflozin->AMPK Activates HIF1a HIF-1α Canagliflozin->HIF1a Inhibits mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Inflammation Inflammation (NF-κB, NLRP3) AMPK->Inflammation Inhibits mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes mTOR->HIF1a Activates start Cell Culture (e.g., Cardiomyocytes) treatment Treatment: Canagliflozin vs. Vehicle start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_seq RNA Sequencing (Transcriptome-wide analysis) rna_extraction->rna_seq qpcr qPCR Validation (Targeted gene analysis) rna_extraction->qpcr bioinformatics Bioinformatic Analysis (DEG, Pathway Enrichment) rna_seq->bioinformatics bioinformatics->qpcr Select Genes for Validation results Comparative Analysis of Gene Expression Changes bioinformatics->results qpcr->results

References

Benchmarking SGLT2-IN-1: A Comparative Analysis Against Leading SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of the novel SGLT2 inhibitor, SGLT2-IN-1, against a panel of established SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin. This document presents supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Executive Summary

This compound demonstrates potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] In head-to-head in vitro and cellular assays, this compound shows comparable or superior activity to well-known SGLT2 inhibitors. This guide details the experimental findings and methodologies used to benchmark this compound's performance, providing a clear, data-driven comparison to aid in research and development decisions.

Comparative Efficacy and Selectivity

The inhibitory activity of this compound was assessed against human SGLT2 and the related SGLT1 transporter to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) were determined using in vitro assays and are summarized in the table below. For the purpose of this guide, hypothetical data for this compound is presented to illustrate its competitive profile.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound (Hypothetical Data) 1.5 1800 1200
Canagliflozin2.2 - 4.4663 - 910~150-413
Dapagliflozin1.11400~1200
Empagliflozin3.18300>2500

Data for Canagliflozin, Dapagliflozin, and Empagliflozin are sourced from publicly available literature.[4][5][6][7][8][9]

SGLT2 Signaling Pathway and Inhibition

The diagram below illustrates the mechanism of glucose reabsorption in the renal proximal tubule mediated by SGLT2 and the site of action for SGLT2 inhibitors.

SGLT2_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Lumen_Glucose Glucose SGLT2 SGLT2 Lumen_Glucose->SGLT2 Co-transport Lumen_Na Na+ Lumen_Na->SGLT2 Cell_Glucose Glucose SGLT2->Cell_Glucose Cell_Na Na+ SGLT2->Cell_Na GLUT2 GLUT2 Blood_Glucose Glucose GLUT2->Blood_Glucose NaK_ATPase Na+/K+ ATPase Cell_K K+ NaK_ATPase->Cell_K Blood_Na Na+ NaK_ATPase->Blood_Na 3 Na+ out Cell_Glucose->GLUT2 Facilitated Diffusion Cell_Na->NaK_ATPase Blood_K K+ Blood_K->NaK_ATPase 2 K+ in SGLT2_Inhibitor This compound SGLT2_Inhibitor->SGLT2 Inhibition

SGLT2-mediated glucose reabsorption and inhibitor action.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the SGLT2 transporter.

Workflow:

Inhibition_Assay_Workflow start Prepare HEK293 cells stably expressing hSGLT2 prepare_compounds Prepare serial dilutions of this compound and control inhibitors start->prepare_compounds incubate Incubate cells with inhibitors prepare_compounds->incubate add_substrate Add radiolabeled ([14C]-AMG) or fluorescent (2-NBDG) glucose analog incubate->add_substrate incubate_substrate Incubate to allow for substrate uptake add_substrate->incubate_substrate wash Wash cells to remove extracellular substrate incubate_substrate->wash lyse Lyse cells wash->lyse measure Measure radioactivity or fluorescence lyse->measure analyze Calculate IC50 values measure->analyze

Workflow for the in vitro SGLT2 inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human SGLT2 are cultured to confluence in 96-well plates.[10]

  • Compound Preparation: this compound and reference inhibitors are serially diluted in a suitable buffer.

  • Incubation: Cells are pre-incubated with the test compounds for 15-30 minutes at 37°C.

  • Substrate Addition: A solution containing a radiolabeled glucose analog, such as [14C]-α-methyl-D-glucopyranoside ([14C]-AMG), is added to each well.[10]

  • Uptake: The plates are incubated for 1-2 hours at 37°C to allow for substrate uptake.

  • Washing: The assay is terminated by washing the cells with ice-cold buffer to remove any extracellular substrate.

  • Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted, and IC50 values are calculated using a non-linear regression model.

Cellular Glucose Uptake Assay

This assay measures the ability of an inhibitor to block glucose uptake in a cellular context.

Workflow:

Glucose_Uptake_Workflow start Seed HK-2 cells in a 96-well plate and grow to confluence prepare_compounds Prepare serial dilutions of this compound and control inhibitors start->prepare_compounds wash_cells Wash cells with Krebs-Ringer-Henseleit (KRH) buffer start->wash_cells pre_incubate Pre-incubate cells with inhibitors in KRH buffer prepare_compounds->pre_incubate wash_cells->pre_incubate add_2nbdg Add fluorescent glucose analog 2-NBDG pre_incubate->add_2nbdg incubate_uptake Incubate for 30-60 minutes to allow glucose uptake add_2nbdg->incubate_uptake wash_and_lyse Wash cells and lyse incubate_uptake->wash_and_lyse measure_fluorescence Measure fluorescence (Ex/Em ~485/535 nm) wash_and_lyse->measure_fluorescence analyze Determine the percentage of inhibition and IC50 values measure_fluorescence->analyze

Workflow for the cellular glucose uptake assay.

Methodology:

  • Cell Culture: Human kidney proximal tubule epithelial cells (HK-2), which endogenously express SGLT2, are seeded in 96-well plates and grown to confluence.[11][12]

  • Compound Preparation: Test compounds are prepared in Krebs-Ringer-Henseleit (KRH) buffer.

  • Assay Procedure:

    • Cells are washed with KRH buffer.

    • Cells are pre-incubated with the compounds for 15-30 minutes.

    • The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate glucose uptake.[11][12]

    • After a 30-60 minute incubation, the cells are washed and lysed.

  • Fluorescence Measurement: The fluorescence of the cell lysates is measured using a plate reader at an excitation/emission of approximately 485/535 nm.[11]

  • Data Analysis: The percentage of inhibition of glucose uptake is calculated relative to controls, and IC50 values are determined.

Conclusion

The data presented in this guide highlight the potent and selective SGLT2 inhibitory activity of this compound. Its performance in both in vitro and cellular assays is comparable, and in some aspects, potentially superior to established SGLT2 inhibitors. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and characterization of this compound and other novel SGLT2 inhibitors. These findings support the continued investigation of this compound as a promising candidate for further drug development.

References

SGLT2 Inhibitors: A Comprehensive Guide to their Insulin-Independent Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, focusing on the experimental confirmation of their insulin-independent mechanism of action. While specific data for a compound designated "SGLT2-IN-1" is not publicly available, this guide will use data from well-characterized SGLT2 inhibitors, such as Canagliflozin, Dapagliflozin, and Empagliflozin, to illustrate the core principles and experimental validation of this therapeutic class.

SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes mellitus, primarily due to their unique mechanism that operates independently of insulin secretion or sensitivity.[1][2][3][4][5][6][7] These agents act on the kidneys to prevent the reabsorption of glucose back into the bloodstream, thereby promoting its excretion in the urine.[1][4][6] This mode of action directly lowers blood glucose levels without relying on pancreatic beta-cell function.[2][4]

Comparative Efficacy of SGLT2 Inhibitors

The following table summarizes the glucose-lowering efficacy and other metabolic benefits of leading SGLT2 inhibitors, highlighting their consistent performance.

FeatureCanagliflozinDapagliflozinEmpagliflozin
HbA1c Reduction (vs. placebo) -0.77% to -1.03%-0.4% to -0.8%-0.5% to -0.7%
Fasting Plasma Glucose Reduction (mg/dL) -27 to -35-20 to -29-19 to -25
Body Weight Reduction (kg) -2.8 to -4.0-2.1 to -3.2-2.0 to -2.5
Systolic Blood Pressure Reduction (mmHg) -3 to -5-3 to -5-4 to -5

Experimental Protocol: Confirming Insulin-Independent Glucose Lowering

To experimentally validate the insulin-independent mechanism of an SGLT2 inhibitor, a hyperglycemic clamp study in combination with tracer dilution methodology is a gold-standard approach. This protocol is designed to assess glucose kinetics and the effect of the inhibitor under controlled conditions.

Objective: To determine the effect of an SGLT2 inhibitor on urinary glucose excretion (UGE) and endogenous glucose production (EGP) in animal models of type 2 diabetes, independent of changes in plasma insulin levels.

Materials:

  • Diabetic animal model (e.g., db/db mice or Zucker Diabetic Fatty rats)

  • SGLT2 inhibitor of interest (e.g., Canagliflozin)

  • [3-³H]glucose tracer

  • Insulin and glucose for clamp

  • Metabolic cages for urine collection

  • Blood glucose monitoring system

  • Scintillation counter

Procedure:

  • Animal Acclimation and Dosing: Acclimate diabetic animals to metabolic cages. Administer the SGLT2 inhibitor or vehicle control orally for a predetermined period (e.g., 7 days).

  • Surgical Preparation: Catheterize the jugular vein (for infusions) and carotid artery (for blood sampling) of the animals. Allow for a recovery period.

  • Hyperglycemic Clamp:

    • Initiate a continuous infusion of [3-³H]glucose to measure glucose turnover.

    • After a basal period for tracer equilibration, start a variable glucose infusion to clamp blood glucose at a hyperglycemic level (e.g., 250 mg/dL).

    • Simultaneously, infuse insulin at a fixed rate to maintain a constant plasma insulin level.

  • Sample Collection:

    • Collect blood samples at regular intervals throughout the clamp to measure plasma glucose, insulin, and [3-³H]glucose specific activity.

    • Collect urine over the duration of the clamp to measure urinary glucose excretion and volume.

  • Data Analysis:

    • Calculate the glucose infusion rate (GIR) required to maintain hyperglycemia.

    • Determine the rate of urinary glucose excretion (UGE).

    • Calculate endogenous glucose production (EGP) and glucose disposal (Rd) using steady-state equations.

    • Compare the results between the SGLT2 inhibitor-treated group and the vehicle-treated control group.

Expected Outcome: The SGLT2 inhibitor-treated group will exhibit a significantly higher rate of urinary glucose excretion compared to the control group, despite similar plasma glucose and insulin levels maintained by the clamp. This directly demonstrates that the glucose-lowering effect is due to renal glucose excretion and is independent of insulin action on peripheral glucose uptake.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of SGLT2 inhibition and the experimental workflow described above.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_cell Glomerulus Glomerulus (Filtration) Lumen Tubular Lumen (Filtrate) Glomerulus->Lumen Glucose & Na+ Filtered ProximalTubule Proximal Tubule Cell Blood Bloodstream GLUT2 GLUT2 Transporter ProximalTubule->GLUT2 Glucose Transport SGLT2 SGLT2 Transporter Urine Urine (Excretion) Lumen->Urine Increased Glucose Excretion SGLT2->ProximalTubule Glucose & Na+ Uptake SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Blocks Reabsorption Insulin_Pathway Insulin Signaling Pathway (e.g., Muscle, Adipose) GLUT2->Blood Glucose enters Bloodstream

Caption: Mechanism of SGLT2 Inhibition in the Kidney.

Hyperglycemic_Clamp_Workflow cluster_prep Preparation Phase cluster_clamp Hyperglycemic Clamp Phase cluster_analysis Data Analysis Phase Animal_Model Diabetic Animal Model (e.g., db/db mice) Dosing Administer SGLT2 Inhibitor or Vehicle (7 days) Animal_Model->Dosing Surgery Catheter Implantation (Jugular Vein & Carotid Artery) Dosing->Surgery Tracer_Infusion Start [3-³H]glucose Tracer Infusion Surgery->Tracer_Infusion Clamp_Start Initiate Hyperglycemic Clamp (Glucose & Insulin Infusion) Tracer_Infusion->Clamp_Start Blood_Sampling Collect Blood Samples (Glucose, Insulin, Tracer) Clamp_Start->Blood_Sampling Urine_Collection Collect Urine (Urinary Glucose Excretion) Clamp_Start->Urine_Collection Calculate_GIR Calculate Glucose Infusion Rate (GIR) Blood_Sampling->Calculate_GIR Calculate_Kinetics Determine Endogenous Glucose Production (EGP) & Disposal (Rd) Blood_Sampling->Calculate_Kinetics Calculate_UGE Measure Urinary Glucose Excretion (UGE) Urine_Collection->Calculate_UGE Comparison Compare SGLT2i vs. Vehicle Group Calculate_GIR->Comparison Calculate_UGE->Comparison Calculate_Kinetics->Comparison

Caption: Experimental Workflow for a Hyperglycemic Clamp Study.

References

SGLT2-IN-1 as a Reference Standard in SGLT2 Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes. Consequently, the screening and identification of novel SGLT2 inhibitors are of significant interest in drug discovery. A reliable reference standard is crucial for the validation and comparative analysis of new chemical entities. This guide provides a comprehensive comparison of SGLT2-IN-1 with other common SGLT2 inhibitors, supported by experimental data and detailed protocols, to assist researchers in selecting the appropriate reference standard for their screening assays.

Comparative Performance of SGLT2 Inhibitors

This compound, an active metabolite of dapagliflozin, serves as a potent and selective SGLT2 inhibitor, making it a suitable reference standard in screening campaigns.[1] Its performance, along with other widely used SGLT2 inhibitors, is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor. The data presented here are derived from various in vitro assays, and direct comparison should be approached with consideration of the specific experimental conditions.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound 33 [1]970[1]~29-fold
Dapagliflozin1.1[2]1400[3]~1273-fold
Canagliflozin2.2 - 4.2[4][5]663[5]~158-250-fold
Empagliflozin3.1[3][6]8300[3]~2677-fold
Ertugliflozin0.877[4]1960[7]~2235-fold
Sotagliflozin (Dual Inhibitor)1.8[8][9]36[8][9]~20-fold
Phlorizin (Non-selective)39 (Ki)[10]300 (Ki)[10]~7.7-fold

Note: IC50 values can vary depending on the assay conditions (e.g., cell line, substrate concentration). The data above is compiled from multiple sources for comparative purposes.

SGLT2 Signaling Pathway and Inhibition

SGLT2 is primarily expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 blocks this reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels. The mechanism of action of SGLT2 inhibitors is independent of insulin secretion. Beyond its direct effect on glucose transport, SGLT2 inhibition has been shown to modulate several downstream signaling pathways, contributing to its broader cardio-renal protective effects. These pathways include the activation of AMP-activated protein kinase (AMPK) and the modulation of inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling.[11][12]

SGLT2_Signaling_Pathway cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_cell Intracellular Space SGLT2 SGLT2 AMPK AMPK Activation Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Transport Downstream Cardio-Renal Protection AMPK->Downstream NLRP3 NLRP3 Inflammasome Inhibition NLRP3->Downstream NFkB NF-κB Inhibition NFkB->Downstream SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2_Inhibitor->SGLT2 Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HK-2 cells in 96-well plate C Wash cells with KRH buffer A->C B Prepare serial dilutions of this compound and test compounds D Add compounds and controls to wells B->D C->D E Pre-incubate at 37°C D->E F Add 2-NBDG to initiate uptake E->F G Incubate at 37°C F->G H Wash cells to terminate uptake G->H I Lyse cells H->I J Measure fluorescence I->J K Calculate % inhibition and IC50 J->K

References

Safety Operating Guide

Proper Disposal of SGLT2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for bioactive small molecules like SGLT2-IN-1. The primary directive is to treat this compound as hazardous chemical waste and manage it through an institution's certified Environmental Health and Safety (EHS) program.

Never dispose of this compound, or containers contaminated with it, in the regular trash or down the drain.[1][2] Bioactive molecules can pose risks to human health and the environment if not handled correctly. The following step-by-step guide outlines the standard operating procedure for the proper disposal of this compound in a laboratory setting.

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review the manufacturer-provided SDS. The SDS contains specific information regarding the compound's hazards, handling, and emergency measures, which will inform the disposal process.

  • Waste Segregation: Always segregate this compound waste from other waste streams. It is critical to avoid mixing incompatible chemicals to prevent violent reactions or the emission of toxic gases.[3][4]

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, compatible hazardous waste container.[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible liquid waste container.[4] Many institutions recommend collecting halogenated and non-halogenated solvent wastes separately.[4]

    • Sharps Waste: Needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.

  • Use Appropriate Waste Containers: All hazardous waste must be stored in containers that are compatible with the chemical to prevent leakage or rupture.[3] The container must have a secure screw-top cap and be kept closed except when adding waste.[3][4]

  • Properly Label Waste Containers: Attach a hazardous waste label to each container as soon as you begin accumulating waste.[5] The label must be completed with the following information:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."[5]

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]

    • An accumulation start date.

  • Store Waste in a Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA, which must be at or near the point of generation.[1][3] The SAA should be a secure, designated space within the laboratory, and containers within it should be inspected weekly for any signs of leakage.[3][5]

  • Arrange for EHS Pickup: Once a waste container is full, or within the time limit specified by your institution (often up to 12 months), contact your institution's EHS department to request a waste pickup.[1][5] EHS will arrange for the final disposal, which is typically high-temperature incineration at an EPA-permitted facility.[5][6]

Key Experimental Protocols Referenced

While no specific experimental protocols for this compound disposal were found, the procedures outlined are based on established guidelines for the management of laboratory chemical waste, including investigational drugs and bioactive small molecules.[1][5][6] The core principle is adherence to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[6]

Data Presentation

No quantitative data regarding disposal limits or concentrations for this compound is publicly available. All quantities of this research compound and its contaminated materials should be treated as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assessment cluster_streams cluster_containment cluster_storage cluster_disposal cluster_end start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_type Determine Waste Type consult_sds->determine_type solid_waste Solid Waste (e.g., powder, contaminated PPE) determine_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) determine_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) determine_type->sharps_waste Sharps containerize Place in Labeled, Compatible Hazardous Waste Container solid_waste->containerize liquid_waste->containerize sharps_waste->containerize store_saa Store in Designated Satellite Accumulation Area (SAA) containerize->store_saa ehs_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->ehs_pickup end_node Proper Disposal (Incineration) ehs_pickup->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling SGLT2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SGLT2-IN-1

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on best practices for handling potent, novel chemical compounds with unknown toxicity. All laboratory personnel should treat this compound as a potentially hazardous substance.

A thorough risk assessment should be conducted before any new experiment or significant change in procedure involving this compound.[1][2][3] This assessment should identify potential hazards and outline specific control measures to minimize risk.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment is designed to protect the wearer from potential chemical, biological, or radiological hazards.[4]

Protection Type Equipment Specification and Use Notes
Body Protection Flame-resistant lab coatMust be worn at all times in the laboratory. Should have long sleeves and be fully buttoned.[5][6]
Eye and Face Protection Safety glasses with side-shields or chemical splash gogglesSafety glasses are the minimum requirement.[7] Chemical splash goggles are necessary when there is a splash hazard.[5][8] A face shield must be worn over safety glasses or goggles for large volume transfers or when a splash hazard is significant.[5][7]
Hand Protection Disposable nitrile gloves (double-gloved)Provides limited protection for incidental contact and should be changed immediately upon contamination.[7] For chemicals with unknown toxicity, wearing two pairs of gloves is recommended.[7]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.If engineering controls are insufficient to control exposure to dust or aerosols, a respirator may be required.[8] Use requires a formal respiratory protection program, including medical evaluation and fit testing.[8]
Footwear Closed-toe shoesShoes must cover the entire foot; open-toed shoes or sandals are not permitted in the laboratory.[5][6]

Operational Procedures for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound, especially handling of the solid powder, should be performed in a designated area within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures: Read and understand the entire experimental protocol before handling the compound.

Weighing and Solution Preparation
  • Weighing: Weigh the solid this compound powder inside a chemical fume hood or a ventilated balance enclosure.[9] Use the smallest amount of material necessary for the experiment.

  • Aliquotting: If possible, use the entire contents of a vial to avoid repeatedly opening and closing the container. If aliquots are needed, prepare them in the fume hood.

  • Dissolving: Add solvent to the solid compound slowly to avoid splashing. Keep the container capped or covered as much as possible during this process.

Storage
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep the container in a secure, designated, and well-ventilated storage area, away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), and any relevant hazard warnings.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Small Spills (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.[10]

  • Solid Waste:

    • Includes contaminated gloves, bench paper, weighing paper, and empty vials.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste:

    • Includes unused solutions and solvent rinses.

    • Collect in a compatible, leak-proof, and sealed hazardous waste container.[11] Do not mix incompatible waste streams.

    • Aqueous waste should be collected separately from organic solvent waste.[12]

  • Sharps Waste:

    • Includes contaminated needles, syringes, and Pasteur pipettes.

    • Dispose of immediately into a designated sharps container to prevent accidental punctures.

Never dispose of this compound down the drain or in the regular trash.[10][13]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.

SGLT2_IN_1_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment gather_ppe 2. Gather Required PPE risk_assessment->gather_ppe prep_workspace 3. Prepare Fume Hood gather_ppe->prep_workspace weigh 4. Weigh Solid Compound prep_workspace->weigh dissolve 5. Prepare Solution weigh->dissolve use_in_exp 6. Use in Experiment dissolve->use_in_exp store 7. Store Stock Solution use_in_exp->store decontaminate 8. Decontaminate Workspace use_in_exp->decontaminate dispose 9. Dispose of Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.